molecular formula C16H20ClN B161147 Ephenidine hydrochloride CAS No. 6272-97-5

Ephenidine hydrochloride

货号: B161147
CAS 编号: 6272-97-5
分子量: 261.79 g/mol
InChI 键: WOSDTAOMYCNNJE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ephenidine (hydrochloride) is an analytical reference material that is structurally categorized as a phenethylamine. Its metabolism in rats, as well as the detection of metabolites in urine, has been described. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

属性

IUPAC Name

N-ethyl-1,2-diphenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-2-17-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16-17H,2,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSDTAOMYCNNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6272-97-5
Record name Ephenidine
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Record name WLN: 2MYR&1R &GH
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Ephenidine Hydrochloride and its Interaction with NMDA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ephenidine, a diarylethylamine derivative, has emerged as a compound of interest within the scientific community due to its potent dissociative effects, which are primarily mediated through its interaction with the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the mechanism of action of ephenidine hydrochloride at the NMDA receptor, synthesizing data from key in vitro studies. It details the quantitative binding affinities, functional antagonism, and the voltage-dependent nature of its channel-blocking properties. Furthermore, this document outlines the detailed experimental protocols utilized in foundational research to elucidate these mechanisms, and presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. The receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. For the channel to open, it requires the binding of both glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit. A key characteristic of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of cations, most notably Ca²⁺, which acts as a critical second messenger, initiating downstream signaling cascades.

Ephenidine's Mechanism of Action at the NMDA Receptor

Ephenidine acts as a potent and selective antagonist of the NMDA receptor. Its primary mechanism involves blocking the ion channel pore, thereby preventing the influx of cations and subsequent neuronal excitation.

Binding Affinity and Selectivity

Radioligand binding assays have been instrumental in quantifying the affinity of ephenidine for the NMDA receptor. Specifically, ephenidine has been shown to be a potent inhibitor of [³H]MK-801 binding, indicating that it acts at the phencyclidine (PCP) site located within the ion channel pore of the NMDA receptor[1][2][3][4]. The inhibition constant (Ki) for ephenidine at this site is reported to be 66 nM[1][2][3][4].

In addition to its high affinity for the NMDA receptor, ephenidine exhibits a degree of selectivity. While it shows some modest activity at the dopamine transporter (DAT) and noradrenaline transporter (NET) with Ki values of 379 nM and 841 nM, respectively, and at sigma 1 and sigma 2 receptors with Ki values of 629 nM and 722 nM, its potency at the NMDA receptor is significantly higher[1][2][3][4][5]. This selectivity profile suggests that the primary pharmacological effects of ephenidine are mediated through its antagonism of the NMDA receptor.

Functional Antagonism and Voltage Dependency

Electrophysiological studies have confirmed the functional antagonism of NMDA receptors by ephenidine. In experiments using rat hippocampal slices, ephenidine demonstrated a concentration-dependent inhibition of NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs)[1][3][4]. At a concentration of 1 µM, ephenidine produced a 25% inhibition of the NMDA receptor-mediated fEPSP, with near-maximal inhibition observed at 10 µM after a 4-hour superfusion[1][3][4]. Importantly, ephenidine at a concentration of 50 µM did not affect AMPA receptor-mediated fEPSPs, highlighting its selectivity for the NMDA receptor[1][4][6].

Whole-cell patch-clamp recordings from hippocampal pyramidal cells have further elucidated the nature of this antagonism. Ephenidine (10 µM) was shown to block NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in a highly voltage-dependent manner[1][4][6]. This characteristic is typical of open-channel blockers, where the blocking and unblocking of the channel are influenced by the transmembrane voltage. This voltage-dependent profile is similar to that of other well-known NMDA receptor antagonists like ketamine and MK-801[1][2][4].

Impact on Synaptic Plasticity

The antagonism of NMDA receptors by ephenidine has direct consequences for synaptic plasticity. Long-term potentiation (LTP), a cellular correlate of learning and memory that is critically dependent on NMDA receptor function, is blocked by ephenidine. In studies on the CA1 region of the hippocampus, 10 µM ephenidine was shown to block the induction of LTP by theta-burst stimulation[1][2][4].

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of ephenidine and comparator compounds with the NMDA receptor and other targets.

Table 1: Binding Affinities (Ki) of Ephenidine and Comparator Compounds

CompoundTargetKi (nM)Reference
EphenidineNMDA Receptor (PCP Site)66[1][2][3][4]
EphenidineDopamine Transporter (DAT)379[1][2][3][4][5]
EphenidineNoradrenaline Transporter (NET)841[1][2][3][4][5]
EphenidineSigma 1 Receptor629[1][2][3][4][5]
EphenidineSigma 2 Receptor722[1][2][3][4][5]
KetamineNMDA Receptor (PCP Site)Data often used for comparison[4]
MK-801NMDA Receptor (PCP Site)Potent reference compound[4]

Table 2: Functional Effects of Ephenidine on NMDA Receptor-Mediated Responses

Experimental ParadigmEphenidine ConcentrationEffectReference
NMDA Receptor fEPSP (CA1)1 µM25% inhibition[1][3][4]
NMDA Receptor fEPSP (CA1)10 µMNear-maximal inhibition[1][3][4]
AMPA Receptor fEPSP (CA1)50 µMNo effect[1][4][6]
NMDA Receptor EPSC (Hippocampal Pyramidal Cells)10 µMVoltage-dependent block[1][4][6]
Long-Term Potentiation (LTP) Induction (CA1)10 µMBlocked[1][2][4]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

[³H]MK-801 Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the PCP site of the NMDA receptor.

  • Tissue Preparation: Rat brain cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands.

  • Assay Conditions: The final membrane preparation is incubated with a fixed concentration of [³H]MK-801 (a radiolabeled NMDA receptor channel blocker) and varying concentrations of the test compound (e.g., ephenidine).

  • Incubation: The incubation is typically carried out at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound [³H]MK-801, is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record ion currents through the NMDA receptor in individual neurons.

  • Slice Preparation: Coronal or sagittal slices of the hippocampus (typically 300-400 µm thick) are prepared from the brains of rats or mice in ice-cold artificial cerebrospinal fluid (aCSF).

  • Recording Setup: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Neurons (e.g., CA1 pyramidal cells) are visualized using a microscope with differential interference contrast optics.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution containing salts, a pH buffer, and sometimes a fluorescent dye to visualize the cell.

  • Recording: A gigaseal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. NMDA receptor-mediated EPSCs are evoked by electrical stimulation of afferent fibers in the presence of an AMPA receptor antagonist (e.g., CNQX) and a GABA-A receptor antagonist (e.g., picrotoxin).

  • Voltage-Clamp Protocol: The cell is held at different membrane potentials to assess the voltage-dependent block by the test compound. The compound is applied to the bath via the perfusion system.

  • Data Analysis: The amplitude and kinetics of the NMDA EPSCs are measured before and after the application of the test compound at various holding potentials.

Extracellular Field Potential Recording

This method is used to assess the effect of a compound on synaptic transmission and plasticity in a population of neurons.

  • Slice Preparation: Similar to the patch-clamp protocol, hippocampal slices are prepared and maintained in an interface or submerged recording chamber.

  • Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway to evoke synaptic responses, and a recording electrode is placed in the stratum radiatum of the CA1 region to record fEPSPs.

  • Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single stimuli at a low frequency (e.g., 0.033 Hz).

  • LTP Induction: LTP is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz).

  • Drug Application: The test compound is bath-applied before the LTP induction protocol to assess its effect on the induction of synaptic plasticity.

  • Data Analysis: The slope or amplitude of the fEPSP is measured and plotted over time. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope/amplitude after the induction protocol compared to the baseline.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NMDA receptor signaling pathway, the mechanism of ephenidine action, and the workflows of the key experimental protocols.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_R Binds to GluN1 Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening Signaling_Cascades Downstream Signaling Cascades Ca_influx->Signaling_Cascades LTP LTP Signaling_Cascades->LTP Gene_Expression Gene Expression Signaling_Cascades->Gene_Expression

Caption: NMDA Receptor Signaling Pathway.

Ephenidine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (Channel Open) Glutamate->NMDA_R Glycine Glycine/D-Serine Glycine->NMDA_R Ca_influx Ca²⁺ Influx (Blocked) NMDA_R->Ca_influx Ephenidine Ephenidine Ephenidine->NMDA_R Blocks PCP Site

Caption: Ephenidine's Blockade of the NMDA Receptor Channel.

Radioligand_Binding_Workflow start Start tissue_prep Tissue Preparation (e.g., Rat Cortex) start->tissue_prep incubation Incubation with [³H]MK-801 & Ephenidine tissue_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Data Analysis (IC₅₀ & Ki Determination) scintillation->analysis end End analysis->end

Caption: [³H]MK-801 Radioligand Binding Assay Workflow.

Patch_Clamp_Workflow start Start slice_prep Hippocampal Slice Preparation start->slice_prep recording_setup Whole-Cell Recording Configuration slice_prep->recording_setup baseline Baseline NMDA EPSC Recording recording_setup->baseline drug_app Bath Application of Ephenidine baseline->drug_app recording_post_drug Record NMDA EPSCs at different voltages drug_app->recording_post_drug analysis Data Analysis recording_post_drug->analysis end End analysis->end

Caption: Whole-Cell Patch-Clamp Electrophysiology Workflow.

Conclusion

The available evidence strongly indicates that this compound is a potent and selective NMDA receptor antagonist. Its mechanism of action is characterized by a high-affinity binding to the PCP site within the ion channel, leading to a voltage-dependent block of NMDA receptor-mediated currents. This action effectively inhibits NMDA receptor function, thereby preventing the induction of long-term potentiation. The detailed understanding of ephenidine's interaction with the NMDA receptor, facilitated by the experimental approaches outlined in this guide, is crucial for the continued investigation of its pharmacological profile and for the broader field of NMDA receptor research and drug development. The provided data and methodologies serve as a valuable resource for scientists working to unravel the complexities of NMDA receptor modulation.

References

The Pharmacological Profile of Ephenidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Novel Dissociative Research Chemical

Abstract

Ephenidine (N-Ethyl-1,2-diphenylethylamine) is a dissociative substance of the diarylethylamine class that has gained attention within the research chemical landscape. This technical guide provides a comprehensive overview of the pharmacological profile of Ephenidine, intended for researchers, scientists, and drug development professionals. The document details its primary mechanism of action as a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, alongside its interactions with monoamine transporters and sigma receptors. All quantitative data are presented in structured tables for clarity. Furthermore, detailed experimental methodologies for key pharmacological assays are provided, and signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its complex pharmacological characteristics.

Introduction

Ephenidine (also known as NEDPA and EPE) is a dissociative anesthetic that has emerged as a designer drug, structurally related to other diarylethylamines like diphenidine and methoxphenidine.[1] Its subjective effects, reported by recreational users, include dissociative and hallucinogenic experiences, which has spurred scientific investigation into its underlying pharmacological mechanisms.[2][3] Understanding the detailed pharmacological profile of Ephenidine is crucial for the scientific community to contextualize its effects and potential applications in neuroscience research. This guide synthesizes the current knowledge on Ephenidine's receptor binding profile, mechanism of action, and the experimental procedures used to elucidate these properties.

Receptor Binding Profile and Quantitative Data

Ephenidine's primary pharmacological activity is mediated by its potent antagonism of the NMDA receptor. However, it also displays a broader, albeit weaker, interaction with other neuronal targets. The binding affinities (Ki) of Ephenidine for various receptors and transporters have been quantified in vitro, providing a clear picture of its pharmacological selectivity.

Table 1: Receptor and Transporter Binding Affinities of Ephenidine

TargetLigandKi (nM)Reference
NMDA Receptor (PCP site)[3H]-MK-80166.4[2][4]
Dopamine Transporter (DAT)379[2][4][5]
Norepinephrine Transporter (NET)841[2][4][5]
Sigma-1 Receptor (σ1R)629[4][5]
Sigma-2 Receptor (σ2R)722[4][5]
Serotonin Transporter (SERT)>10,000[5]
5-HT1A Receptor>10,000[5]
5-HT2A Receptor>10,000[5]
5-HT2C Receptor>10,000[5]

Ki (Inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

The data clearly indicates that Ephenidine is a potent NMDA receptor antagonist with a significantly lower affinity for monoamine transporters and sigma receptors. Its affinity for the serotonin transporter and various serotonin receptor subtypes is negligible.[5]

Mechanism of Action

NMDA Receptor Antagonism

The principal mechanism of action of Ephenidine is its potent and selective antagonism of the N-Methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[2][5] Ephenidine acts as an uncompetitive, voltage-dependent open-channel blocker at the phencyclidine (PCP) binding site located within the NMDA receptor's ion channel.[2][5] This mechanism is similar to that of other dissociative anesthetics like ketamine and PCP.[2]

The voltage-dependent nature of the blockade means that Ephenidine's inhibitory effect is more pronounced at depolarized membrane potentials.[5] Electrophysiological studies have confirmed that Ephenidine selectively inhibits NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) without affecting AMPA receptor-mediated transmission.[2][6] Furthermore, it has been shown to block the induction of long-term potentiation (LTP), a cellular model of learning and memory, in hippocampal slices.[2][6]

NMDA_Receptor_Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate Glutamate NMDA_R NMDA Receptor Ion Channel Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Ion Channel Glutamate->AMPA_R Binds Ca2+ Influx Ca2+ Influx NMDA_R->Ca2+ Influx Opens Channel Na+ Influx Na+ Influx AMPA_R->Na+ Influx Activates Ephenidine Ephenidine Ephenidine->NMDA_R Blocks Channel LTP Induction LTP Induction Ephenidine->LTP Induction Inhibits Depolarization Depolarization Na+ Influx->Depolarization Depolarization->NMDA_R Relieves Mg2+ Block Ca2+ Influx->LTP Induction

Ephenidine's primary mechanism of action.
Monoamine Transporter Inhibition

Ephenidine exhibits a modest affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET), with Ki values of 379 nM and 841 nM, respectively.[2][4][5] By inhibiting these transporters, Ephenidine can interfere with the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to increased concentrations of these neurotransmitters. This action may contribute to the reported stimulant-like effects at lower doses.

Sigma Receptor Interaction

Ephenidine also binds to both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, with Ki values of 629 nM and 722 nM, respectively.[4][5] The functional consequences of this interaction are not yet fully understood but may play a role in modulating its overall pharmacological effects, as sigma receptors are involved in a variety of cellular functions, including the regulation of ion channels and intracellular signaling.

Experimental Protocols

The characterization of Ephenidine's pharmacological profile relies on a suite of established in vitro and ex vivo assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter.

This assay determines the affinity of Ephenidine for the PCP binding site within the NMDA receptor ion channel.

  • Tissue Preparation: Whole brains from adult male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation.

  • Assay Procedure: Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-MK-801 (e.g., 1-5 nM) and varying concentrations of Ephenidine in the presence of saturating concentrations of glutamate and glycine to ensure the NMDA receptor is in an activated state.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of an unlabeled NMDA receptor channel blocker (e.g., 10 µM MK-801). The inhibition constant (Ki) is calculated from the IC50 value (the concentration of Ephenidine that inhibits 50% of specific [3H]-MK-801 binding) using the Cheng-Prusoff equation.

Similar competitive binding assays are performed to determine the affinity of Ephenidine for DAT, NET, and sigma receptors, using appropriate radioligands (e.g., [3H]-WIN 35,428 for DAT, [3H]-nisoxetine for NET, [3H]-(+)-pentazocine for σ₁ receptors, and [3H]-DTG for σ₂ receptors) and tissue preparations rich in these targets (e.g., striatum for DAT, cerebral cortex for NET and sigma receptors).

Binding_Assay_Workflow start Start tissue_prep Tissue Preparation (e.g., Rat Brain Homogenate) start->tissue_prep incubation Incubation with Radioligand and varying [Ephenidine] tissue_prep->incubation filtration Rapid Filtration (Separates bound from free ligand) incubation->filtration quantification Quantification of Radioactivity (Liquid Scintillation Counting) filtration->quantification data_analysis Data Analysis (Calculate IC50 and Ki) quantification->data_analysis end End data_analysis->end Electrophysiology_Workflow cluster_0 Whole-Cell Patch Clamp cluster_1 Long-Term Potentiation wc_start Prepare Hippocampal Slice wc_record Record NMDA EPSCs wc_start->wc_record wc_apply Apply Ephenidine wc_record->wc_apply wc_analyze Analyze Current Blockade wc_apply->wc_analyze ltp_start Prepare Hippocampal Slice ltp_baseline Record Baseline fEPSPs ltp_start->ltp_baseline ltp_apply Apply Ephenidine ltp_baseline->ltp_apply ltp_induce Induce LTP (HFS) ltp_apply->ltp_induce ltp_record Record Potentiated fEPSPs ltp_induce->ltp_record ltp_analyze Analyze LTP Inhibition ltp_record->ltp_analyze

References

Ephenidine Hydrochloride: A Technical Guide to its Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of ephenidine hydrochloride in frequently used laboratory solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document presents data for the closely related structural analog, N-propyl this compound, to provide researchers with valuable, albeit surrogate, insights. The experimental protocols detailed herein are based on standard laboratory practices for determining the solubility of hydrochloride salts of small molecules.

Core Data: Solubility of N-Propyl this compound

The following table summarizes the available quantitative solubility data for N-propyl this compound. This information is crucial for the preparation of stock solutions and for designing experiments in pharmacology and analytical chemistry.

SolventChemical FormulaMolar Mass ( g/mol )Solubility (mg/mL)Molar Solubility (M)Temperature
Dimethylformamide (DMF)C₃H₇NO73.0910~0.137Not Specified
Dimethyl sulfoxide (DMSO)C₂H₆OS78.1310~0.128Not Specified
EthanolC₂H₆O46.0710~0.217Not Specified
Phosphate-Buffered Saline (PBS), pH 7.2N/AN/ASlightly SolubleNot DeterminedNot Specified

Note: Data presented is for N-propyl this compound as a surrogate for this compound. Molar solubility is an approximation based on the reported mg/mL value.

Experimental Protocol: Solubility Determination

The following is a detailed methodology for a typical experiment to determine the solubility of a compound like this compound in various solvents. This protocol is based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a specified temperature.

Materials:

  • This compound (analytical grade)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF) of high purity

  • Calibrated analytical balance

  • Vials with airtight caps (e.g., 2 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Ensure all solvents are degassed to prevent the formation of bubbles during the experiment.

  • Addition of Excess Solute: Add an excess amount of this compound to a pre-weighed vial. The exact amount should be enough to ensure that a saturated solution is formed and undissolved solid remains.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). The samples are typically agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. For solvents with fine suspended particles, centrifugation at a high speed is recommended to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles. A precise dilution of the filtrate may be necessary to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or Molarity.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess ephenidine HCl B Add precise volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow to settle or centrifuge C->D E Filter supernatant D->E F Dilute sample E->F G Quantify using HPLC or UV-Vis F->G H Calculate Solubility (mg/mL or M) G->H

Caption: A logical workflow for determining the solubility of a compound.

Signaling Pathway of Ephenidine

Ephenidine's primary mechanism of action is as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It acts as an uncompetitive, open-channel blocker at the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor.[1] This action is voltage-dependent and similar to that of ketamine.[2] By blocking the NMDA receptor, ephenidine inhibits the influx of calcium ions, which is a critical step in the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][2]

G cluster_receptor NMDA Receptor receptor NMDA Receptor (Ion Channel) ca_influx Ca²+ Influx receptor->ca_influx Allows pcp_site PCP Binding Site pcp_site->ca_influx ltp Long-Term Potentiation (LTP) pcp_site->ltp Inhibits block Blockade ephenidine Ephenidine ephenidine->pcp_site Binds to glutamate Glutamate glutamate->receptor Activates ca_influx->ltp Induces inhibition Inhibition

Caption: The antagonistic action of ephenidine at the NMDA receptor.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-ethyl-1,2-diphenylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-ethyl-1,2-diphenylethanamine (NEDPA) is a derivative of lefetamine, a compound previously marketed as an opioid analgesic.[1] As a member of the 1,2-diphenylethylamine class, NEDPA has been identified as a designer drug, necessitating a clear understanding of its synthesis and analytical characterization for forensic and research purposes.[1] This technical guide provides a comprehensive overview of a plausible synthetic route for N-ethyl-1,2-diphenylethanamine via reductive amination and outlines detailed protocols for its characterization using modern analytical techniques. All quantitative data is summarized for clarity, and key experimental workflows are visualized.

Synthesis Pathway: Reductive Amination

A robust and common method for the synthesis of secondary amines like N-ethyl-1,2-diphenylethanamine is the reductive amination of a ketone. This pathway involves the reaction of deoxybenzoin (1,2-diphenylethanone) with ethylamine to form an intermediate imine, which is subsequently reduced in situ to the target amine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_process Workup & Purification cluster_product Final Product Deoxybenzoin Deoxybenzoin (1,2-Diphenylethanone) Imine_Formation Imine Formation Deoxybenzoin->Imine_Formation Ethylamine Ethylamine Ethylamine->Imine_Formation Reduction In Situ Reduction (e.g., with NaBH4) Imine_Formation->Reduction Intermediate Workup Aqueous Workup & Extraction Reduction->Workup Crude Product Purification Column Chromatography Workup->Purification Product N-ethyl-1,2- diphenylethanamine Purification->Product

A plausible synthetic workflow for N-ethyl-1,2-diphenylethanamine.
Experimental Protocol: Synthesis

This protocol describes the synthesis of N-ethyl-1,2-diphenylethanamine from deoxybenzoin and ethylamine using sodium borohydride as the reducing agent.

  • Reaction Setup : In a round-bottom flask, dissolve deoxybenzoin (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Amine Addition : Add a solution of ethylamine (1.5-2.0 eq., typically in a solvent like ethanol or water) to the flask.

  • Imine Formation : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction : Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature remains below 10-15 °C.

  • Reaction Completion : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Workup : Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Add an aqueous solution of sodium hydroxide (e.g., 1M NaOH) to basify the mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure N-ethyl-1,2-diphenylethanamine.

Characterization

The structural confirmation and purity assessment of the synthesized N-ethyl-1,2-diphenylethanamine require a combination of spectroscopic and chromatographic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (GC-MS, LC-MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Group ID IR->IR_Data Confirmation Structure Confirmed NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

A logical workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts for N-ethyl-1,2-diphenylethanamine are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic-H 7.10 - 7.40 (m, 10H) 126.0 - 129.0, 140.0, 142.0
CH-N ~ 4.0 (t, 1H) ~ 65.0
CH₂-Ph ~ 2.9 (d, 2H) ~ 45.0
N-CH₂-CH₃ ~ 2.6 (q, 2H) ~ 43.0
N-CH₂-CH₃ ~ 1.1 (t, 3H) ~ 15.0

| NH | ~ 1.5 (br s, 1H) | - |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of lefetamine and its derivatives.[1] The electron ionization (EI) mass spectrum is expected to show characteristic fragmentation patterns.

Table 2: Expected Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Fragmentation Pathway
225 [M]⁺ Molecular Ion
210 [M - CH₃]⁺ Loss of a methyl radical from the ethyl group
196 [M - C₂H₅]⁺ α-cleavage, loss of the ethyl group
134 [C₉H₁₂N]⁺ α-cleavage, formation of [C₆H₅-CH-NH-C₂H₅]⁺

| 91 | [C₇H₇]⁺ | Formation of the stable tropylium ion from the benzyl group |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Anticipated Infrared Spectroscopy Data

Wavenumber (cm⁻¹) Vibration Functional Group
3300 - 3400 (weak) N-H stretch Secondary Amine
3000 - 3100 C-H stretch Aromatic
2850 - 2980 C-H stretch Aliphatic
1600, 1490, 1450 C=C stretch Aromatic Ring

| 700 - 750 (strong) | C-H bend | Monosubstituted Benzene |

Detailed Experimental Protocols: Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Dissolve a small amount of the purified product in a suitable solvent like methanol or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Instrumentation : Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms).

  • GC Conditions :

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium, at a constant flow rate.

  • MS Conditions :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Ion Source Temperature: 230 °C.

  • Data Analysis : Compare the obtained mass spectrum with the expected fragmentation patterns and identify the molecular ion peak.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR : Acquire standard proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR : Acquire proton-decoupled carbon spectra. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to aid in the assignment of CH, CH₂, and CH₃ carbons.

  • Data Analysis : Integrate the proton signals and analyze the splitting patterns (multiplicity) to confirm the connectivity. Assign chemical shifts based on predicted values and correlation spectra (if acquired).

Infrared (IR) Spectroscopy
  • Sample Preparation : As the product is expected to be an oil or a low-melting solid, a thin film can be prepared by placing a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum typically from 4000 to 400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule as detailed in Table 3.

References

Ephenidine and the Diarylethylamine Class: A Technical Guide to Structure, Pharmacology, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2-diarylethylamines are a significant class of psychoactive compounds recognized for their potent activity as dissociative agents.[1] Structurally characterized by two aryl rings attached to an ethylamine backbone, these compounds primarily exert their effects through the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic receptor for the excitatory neurotransmitter glutamate.[2][3][4] This class includes clinically investigated drugs like lanicemine and remacemide, as well as numerous research chemicals.[2][5]

Ephenidine (N-ethyl-1,2-diphenylethanamine) has emerged as a prominent member of this class, noted for its use as a research chemical and its ketamine-like dissociative and hallucinogenic properties.[6][7] Its pharmacological profile is defined by a high affinity and selectivity for the PCP-binding site located within the channel pore of the NMDA receptor.[1][6][7] This technical guide provides an in-depth analysis of ephenidine's relationship to the broader diarylethylamine class, focusing on its chemical structure, quantitative pharmacology, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Classification

Ephenidine belongs to the 1,2-diarylethylamine family, which are derivatives of the parent compound 1,2-diphenylethylamine.[8] Ephenidine is specifically the N-ethyl derivative of this core structure. This structural classification is fundamental to understanding its pharmacological relationship with other members of the class, such as diphenidine (a piperidine derivative) and methoxphenidine.

G cluster_0 Core Structure cluster_1 Derivative Core 1,2-Diphenylethylamine Scaffold Ephenidine Ephenidine (N-ethyl-1,2-diphenylethanamine) Core->Ephenidine  N-ethylation

Figure 1: Chemical relationship of Ephenidine to its parent scaffold.

Pharmacological Profile

Mechanism of Action: NMDA Receptor Antagonism

The primary pharmacological action of ephenidine and related diarylethylamines is the uncompetitive, voltage-dependent antagonism of the NMDA receptor.[3][6] This mechanism involves the physical blockade of the receptor's ion channel.

  • Binding Site: Ephenidine binds with high affinity to the phencyclidine (PCP) site (also known as the MK-801 site), which is located inside the ion channel pore of the NMDA receptor complex.[6][7][9]

  • Uncompetitive Action: The binding of ephenidine is "uncompetitive," meaning it requires the channel to be in an open state for access to its binding site. This open state is achieved when both glutamate and a co-agonist (glycine or D-serine) are bound to the receptor, causing a conformational change.

  • Voltage-Dependence: The blockade is "voltage-dependent." At resting membrane potentials, the channel is also blocked by magnesium ions (Mg²⁺). Upon depolarization, the Mg²⁺ block is relieved, allowing ion flow and providing access for channel blockers like ephenidine. Ephenidine's ability to block the channel is enhanced at more depolarized potentials.[6][7]

  • Functional Consequence: By physically occluding the open channel, ephenidine prevents the influx of cations, primarily Ca²⁺ and Na⁺. This blockade of glutamatergic neurotransmission leads to the characteristic dissociative, anesthetic, and cognitive effects.[6] Specifically, the blockade of NMDA receptor-dependent processes like long-term potentiation (LTP) underlies its impact on memory and cognition.[6][7]

G Glutamate Glutamate & Co-agonist (Glycine) NMDAR NMDA Receptor (Closed State) Glutamate->NMDAR Binds to Depolarization Postsynaptic Depolarization NMDAR_Open NMDA Receptor (Open State) NMDAR->NMDAR_Open Activates Mg_Block Mg²⁺ Block Relieved Depolarization->Mg_Block Causes Ion_Influx Ca²⁺ / Na⁺ Influx NMDAR_Open->Ion_Influx Allows NMDAR_Blocked NMDA Receptor (Blocked State) Mg_Block->NMDAR_Open Ephenidine Ephenidine Ephenidine->NMDAR_Open Enters & Binds PCP Site LTP_Block LTP Blockade & Dissociative Effects NMDAR_Blocked->LTP_Block Leads to

Figure 2: Signaling pathway of Ephenidine's action at the NMDA receptor.
Quantitative Pharmacological Data

Ephenidine is a potent NMDA receptor antagonist with modest affinity for other central nervous system targets.[6] Its selectivity for the NMDA receptor over monoamine transporters contributes to its distinct pharmacological profile compared to other dissociatives like PCP. The following table summarizes key binding affinity data for ephenidine and the related diarylethylamine, diphenidine.

Compound Target Radioligand Kᵢ (nM) Reference
Ephenidine NMDA Receptor (PCP Site) [³H]-MK-80166 [6][7]
Dopamine Transporter (DAT)[³H]-WIN 35428379[6][7]
Noradrenaline Transporter (NET)[³H]-Nisoxetine841[6][7]
Sigma-1 Receptor[³H]-(+)-Pentazocine629[6][7]
Sigma-2 Receptor[³H]-DTG722[6][7]
Diphenidine (DPH) NMDA Receptor (PCP Site) [³H]-MK-801118 [2]
Dopamine Transporter (DAT)[³H]-WIN 354281990[3]
Noradrenaline Transporter (NET)[³H]-Nisoxetine9250[3]
Serotonin Transporter (SERT)[³H]-Citalopram>10,000[3]
(+)-MK-801 (Reference) NMDA Receptor (PCP Site) [³H]-MK-8013.05 [2]
Ketamine (Reference) NMDA Receptor (PCP Site) [³H]-MK-801519 [2]

Kᵢ represents the inhibition constant, a measure of binding affinity; lower values indicate higher affinity.

Key Experimental Methodologies

The characterization of diarylethylamines like ephenidine relies on standardized pharmacological assays. The following protocols are representative of the methods used to determine the quantitative data presented above.

Protocol: Competitive Radioligand Binding Assay

This in vitro assay is the gold standard for determining the binding affinity of a compound for a specific receptor site.[10] It measures the ability of an unlabeled test compound (e.g., ephenidine) to displace a radiolabeled ligand (e.g., [³H]-MK-801) from its target receptor.

Objective: To determine the inhibition constant (Kᵢ) of ephenidine for the NMDA receptor PCP site.

Materials:

  • Test Compound: Ephenidine

  • Radioligand: [³H]-MK-801

  • Tissue Source: Rat forebrain tissue homogenate (rich in NMDA receptors)

  • Buffers: Tris-HCl assay buffer, wash buffer

  • Apparatus: 96-well plates, filter harvester, liquid scintillation counter

Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat forebrain tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the pellet by resuspension and re-centrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer and determine protein concentration (e.g., using a BCA assay).[11]

  • Competitive Binding Incubation:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([³H]-MK-801), and varying concentrations of the unlabeled test compound (ephenidine).

    • For each concentration, prepare triplicate wells. Include control wells for "total binding" (no competing compound) and "non-specific binding" (a saturating concentration of an unlabeled ligand, e.g., 10 µM unlabeled MK-801).

    • Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[11]

  • Separation and Quantification:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate "specific binding" by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the competing compound's concentration to generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis (e.g., in Prism software) to determine the IC₅₀ value (the concentration of ephenidine that inhibits 50% of specific [³H]-MK-801 binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

G start Start prep 1. Membrane Preparation (Rat Forebrain Homogenate) start->prep incubate 2. Incubation - Membranes - [³H]-MK-801 (Radioligand) - Ephenidine (Competitor) prep->incubate filter 3. Rapid Vacuum Filtration (Separates Bound from Free Ligand) incubate->filter count 4. Scintillation Counting (Quantify Radioactivity) filter->count analyze 5. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze end End analyze->end

Figure 3: Workflow for a competitive radioligand binding assay.
Protocol: In Vitro Electrophysiology (fEPSP)

To confirm that binding affinity translates to functional antagonism, electrophysiological studies are conducted. One common method is to measure field excitatory postsynaptic potentials (fEPSPs) in brain slices.

Objective: To measure the functional inhibition of NMDA receptor-mediated synaptic transmission by ephenidine.

Methodology:

  • Acute hippocampal slices are prepared from rats.

  • Slices are placed in a recording chamber and superfused with artificial cerebrospinal fluid (aCSF).

  • A stimulating electrode is placed in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.

  • To isolate NMDA receptor-mediated fEPSPs, antagonists for AMPA and GABA receptors are added to the aCSF.

  • After establishing a stable baseline fEPSP, ephenidine is added to the superfusion medium at various concentrations (e.g., 1 µM, 10 µM).

  • The amplitude of the fEPSP is recorded over several hours. A slow, concentration-dependent reduction in the fEPSP amplitude confirms functional, use-dependent antagonism of the NMDA receptor.[6] Studies have shown that 10 µM ephenidine produces a near-maximal inhibition of the NMDA fEPSP after 4 hours of superfusion.[6][7]

Conclusion

Ephenidine is a well-characterized member of the 1,2-diarylethylamine class, defined by its potent and selective antagonism of the NMDA receptor. Its mechanism of action, centered on a voltage-dependent, uncompetitive blockade of the receptor's ion channel at the PCP site, is consistent with other dissociative anesthetics and explains its psychoactive effects.[1][6] Quantitative binding assays reveal a high affinity for the NMDA receptor (Kᵢ: 66 nM), with significantly lower affinity for monoamine transporters and sigma receptors, underscoring its selectivity.[6][7] The experimental protocols detailed herein—radioligand binding and electrophysiology—are crucial for the continued investigation of ephenidine and the development of novel diarylethylamines as research tools or potential therapeutics for neurological and psychiatric disorders.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ephenidine and its structural analogs within the diarylethylamine class represent a compelling area of investigation for neuroprotective therapeutics. Primarily acting as N-methyl-D-aspartate (NMDA) receptor antagonists, these compounds have demonstrated potential in mitigating the neurotoxic cascade initiated by excessive glutamatergic stimulation, a hallmark of various neurological disorders. This technical guide provides a comprehensive overview of the current understanding of the neuroprotective potential of Ephenidine and related diarylethylamines, with a focus on their pharmacological properties, the experimental methodologies used for their evaluation, and the putative signaling pathways involved in their neuroprotective effects. Quantitative data from preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research in this domain.

Introduction

Excitotoxicity, the pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is a key contributor to the neuronal loss observed in ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[1] The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic neuronal death.[2] Consequently, the development of NMDA receptor antagonists has been a major focus of neuroprotective drug discovery.[3]

Ephenidine (N-ethyl-1,2-diphenylethylamine) and related diarylethylamines have emerged as potent NMDA receptor antagonists.[4] Their unique pharmacological profile suggests a potential therapeutic window for neuroprotection. This guide aims to consolidate the existing scientific literature on the neuroprotective properties of these compounds, providing a technical resource for researchers in the field.

Quantitative Pharmacological Data

The neuroprotective potential of Ephenidine and its analogs is intrinsically linked to their interaction with various neurotransmitter receptors and transporters. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Binding Affinities (Ki) of Ephenidine at Various Receptors and Transporters

TargetKi (nM)Reference
NMDA Receptor (PCP site)66.4[4][5]
Dopamine Transporter (DAT)379[4][5]
Norepinephrine Transporter (NET)841[4][5]
Sigma-1 (σ₁) Receptor629[4][5]
Sigma-2 (σ₂) Receptor722[4][5]

Table 2: Functional Inhibition of NMDA Receptor-Mediated Field Excitatory Postsynaptic Potentials (fEPSPs) by Ephenidine in Rat Hippocampal Slices

ConcentrationInhibition of fEPSPIncubation TimeReference
1 µM~25%4 hours[5]
10 µMNear maximal4 hours[5]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of Ephenidine and related diarylethylamines.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is used to determine the binding affinity of a compound to the PCP site of the NMDA receptor.

Objective: To determine the inhibitory constant (Ki) of Ephenidine for the PCP binding site on the NMDA receptor.

Materials:

  • [³H]-MK-801 (radioligand)

  • Rat forebrain homogenate (source of NMDA receptors)

  • Ephenidine (test compound)

  • Unlabeled MK-801 (for determining non-specific binding)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation fluid

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare a series of dilutions of Ephenidine.

  • In a reaction tube, combine the rat forebrain homogenate, a fixed concentration of [³H]-MK-801, and a specific concentration of Ephenidine.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MK-801.

  • Incubate the mixture at a specified temperature for a set duration to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of Ephenidine (the concentration that inhibits 50% of specific [³H]-MK-801 binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Electrophysiology: Inhibition of NMDA Receptor-Mediated fEPSPs

This protocol assesses the functional antagonism of NMDA receptors by Ephenidine in a brain tissue preparation.

Objective: To measure the inhibitory effect of Ephenidine on NMDA receptor-mediated synaptic transmission.

Materials:

  • Adult rat

  • Artificial cerebrospinal fluid (aCSF)

  • Vibratome

  • Recording chamber

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

  • Ephenidine

Procedure:

  • Anesthetize and decapitate an adult rat.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

  • Prepare coronal or sagittal hippocampal slices (e.g., 400 µm thick) using a vibratome.

  • Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour.

  • Place a single slice in a recording chamber continuously perfused with oxygenated aCSF.

  • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Establish a stable baseline of fEPSPs by delivering electrical stimuli at a low frequency (e.g., 0.033 Hz).

  • To isolate NMDA receptor-mediated fEPSPs, perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., CNQX) and low Mg²⁺.

  • Once a stable NMDA receptor-mediated fEPSP is obtained, apply Ephenidine at the desired concentrations (e.g., 1 µM and 10 µM) to the perfusion medium.

  • Record the fEPSPs for an extended period (e.g., 4 hours) to observe the full inhibitory effect.

  • Analyze the data by measuring the slope or amplitude of the fEPSPs before and after drug application.

  • Express the effect of Ephenidine as a percentage inhibition of the baseline NMDA receptor-mediated fEPSP.

Cell Viability Assay (MTT Assay) for Neuroprotection

This colorimetric assay is a common method to assess the neuroprotective effects of a compound against an excitotoxic insult.[6]

Objective: To quantify the ability of Ephenidine to protect neurons from glutamate-induced excitotoxicity.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • 96-well culture plates

  • Glutamate (excitotoxin)

  • Ephenidine (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Plate primary neurons in 96-well plates and culture them until they reach a mature state.

  • Prepare different concentrations of Ephenidine.

  • Pre-treat the neuronal cultures with the various concentrations of Ephenidine for a specified duration (e.g., 1 hour).

  • Induce excitotoxicity by adding a neurotoxic concentration of glutamate to the culture medium. Include control wells with no glutamate and wells with glutamate but no Ephenidine.

  • Incubate the plates for a period sufficient to induce cell death (e.g., 24 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

  • Plot the cell viability against the concentration of Ephenidine to generate a dose-response curve and determine the EC₅₀ value for neuroprotection.

Signaling Pathways and Mechanisms of Action

The primary mechanism of neuroprotection by Ephenidine and related diarylethylamines is through the antagonism of the NMDA receptor. However, the downstream signaling cascades are complex and involve multiple pathways.

Inhibition of Excitotoxicity

Overactivation of NMDA receptors leads to an excessive influx of Ca²⁺ into neurons.[1] This calcium overload triggers a cascade of detrimental events, including the activation of proteases, lipases, and nucleases, as well as the generation of reactive oxygen species (ROS), ultimately leading to neuronal death.[7] By blocking the NMDA receptor channel, Ephenidine directly prevents this initial surge in intracellular calcium, thus halting the excitotoxic cascade at its inception.

G Ephenidine's Primary Neuroprotective Mechanism Glutamate Excess Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Excitotoxicity Excitotoxicity (Enzyme activation, ROS production) Ca_Influx->Excitotoxicity Ephenidine Ephenidine Ephenidine->NMDAR Blocks Neuroprotection Neuroprotection Ephenidine->Neuroprotection Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death

Inhibition of NMDA Receptor-Mediated Excitotoxicity by Ephenidine.

Putative Downstream Neuroprotective Signaling

Beyond the direct blockade of excitotoxicity, NMDA receptor modulation can influence intracellular signaling pathways that promote neuronal survival. While specific research on Ephenidine's downstream effects is limited, inferences can be drawn from the broader literature on NMDA receptor antagonists and neuroprotection.

One key pathway involves the transcription factor CREB (cAMP response element-binding protein) . Physiological activation of synaptic NMDA receptors is known to promote CREB phosphorylation (pCREB), which in turn upregulates the expression of pro-survival genes, including Brain-Derived Neurotrophic Factor (BDNF) .[8][9] While excessive NMDA receptor activity is detrimental, a complete blockade can also be harmful.[7] The neuroprotective efficacy of moderate-affinity uncompetitive antagonists like Ephenidine may lie in their ability to preferentially block excessive, extrasynaptic NMDA receptor activity while preserving some level of physiological synaptic signaling, thereby maintaining a basal level of CREB and BDNF activity.

Furthermore, by preventing the overwhelming calcium influx, Ephenidine may indirectly inhibit pro-apoptotic pathways. Excessive calcium can lead to the activation of caspases and the release of cytochrome c from mitochondria, key events in the intrinsic apoptosis pathway.[10] By maintaining calcium homeostasis, Ephenidine may shift the cellular balance towards survival.

G Hypothesized Downstream Signaling of Ephenidine Ephenidine Ephenidine NMDAR_Block Blockade of Excessive NMDAR Activity Ephenidine->NMDAR_Block Ca_Homeostasis Maintenance of Ca2+ Homeostasis NMDAR_Block->Ca_Homeostasis CREB CREB Activation NMDAR_Block->CREB Allows basal synaptic activity Apoptosis_Inhibition Inhibition of Apoptotic Pathways Ca_Homeostasis->Apoptosis_Inhibition BDNF BDNF Expression CREB->BDNF Neuronal_Survival Neuronal Survival BDNF->Neuronal_Survival Apoptosis_Inhibition->Neuronal_Survival

Hypothesized Downstream Neuroprotective Pathways of Ephenidine.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the neuroprotective potential of a novel diarylethylamine compound.

G Experimental Workflow for Neuroprotective Agent Screening Compound Diarylethylamine Compound Binding_Assay Radioligand Binding Assay (NMDA Receptor Affinity) Compound->Binding_Assay Electrophysiology In Vitro Electrophysiology (Functional Antagonism) Compound->Electrophysiology Neuroprotection_Assay Cell Viability Assay (e.g., MTT) Compound->Neuroprotection_Assay Pre-treatment Cell_Culture Primary Neuronal Cell Culture Excitotoxicity_Model Induction of Excitotoxicity (e.g., Glutamate) Cell_Culture->Excitotoxicity_Model Excitotoxicity_Model->Neuroprotection_Assay Data_Analysis Data Analysis (EC50, % Protection) Neuroprotection_Assay->Data_Analysis Signaling_Studies Downstream Signaling Studies (Western Blot, qPCR) Data_Analysis->Signaling_Studies Promising Candidates

A typical experimental workflow for assessing neuroprotective potential.

Conclusion and Future Directions

Ephenidine and related diarylethylamines demonstrate significant promise as neuroprotective agents due to their potent antagonism of the NMDA receptor. The available data suggests that these compounds can effectively mitigate the initial stages of the excitotoxic cascade. However, further research is warranted to fully elucidate their neuroprotective potential. Future studies should focus on:

  • Quantitative Dose-Response Studies: Establishing comprehensive dose-response curves for neuroprotection in various in vitro models of neuronal injury.

  • In Vivo Efficacy: Evaluating the neuroprotective effects of Ephenidine and its analogs in animal models of stroke, traumatic brain injury, and neurodegenerative diseases.

  • Elucidation of Downstream Signaling: Investigating the specific intracellular signaling pathways modulated by these compounds beyond simple NMDA receptor blockade, including their effects on CREB, BDNF, and apoptotic pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing novel diarylethylamine analogs to optimize their neuroprotective efficacy and minimize potential side effects.

A deeper understanding of the molecular mechanisms underlying the neuroprotective effects of Ephenidine and related compounds will be crucial for their potential translation into clinically effective therapies for a range of debilitating neurological disorders.

References

In Vitro Binding Affinity of Ephenidine for Dopamine and Norepinephrine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephenidine (N-ethyl-1,2-diphenylethanamine) is a dissociative substance of the diarylethylamine class. While its primary mechanism of action is antagonism of the N-methyl-D-aspartate (NMDA) receptor, it also exhibits affinity for monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). Understanding the interaction of ephenidine with these transporters is crucial for elucidating its full pharmacological profile, including its stimulant properties and potential for abuse. This technical guide provides a comprehensive overview of the in vitro binding affinity of ephenidine for DAT and NET, summarizes the quantitative data, and details representative experimental protocols for assessing these interactions.

Data Presentation: Ephenidine Binding Affinity

The in vitro binding affinity of ephenidine for the human dopamine and norepinephrine transporters is characterized by its inhibition constant (Kᵢ). The Kᵢ value represents the concentration of a ligand that will bind to half of the available transporters at equilibrium in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.

Target TransporterLigandKᵢ (nM)Reference
Dopamine Transporter (DAT)Ephenidine379[1][2][3]
Norepinephrine Transporter (NET)Ephenidine841[1][2][3]

Table 1: In Vitro Binding Affinities of Ephenidine for Human Dopamine and Norepinephrine Transporters.

The data indicates that ephenidine has a modest affinity for both DAT and NET, with a higher affinity for the dopamine transporter.[1][2][3]

Experimental Protocols

While the precise experimental conditions used to generate the Kᵢ values for ephenidine cited above are not detailed in the primary literature, this section outlines representative and widely accepted protocols for in vitro competitive radioligand binding assays for both DAT and NET. These protocols are the gold standard for determining the binding affinity of unlabelled compounds.

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., ephenidine) to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to a specific target (e.g., DAT or NET). The transporters are typically sourced from either cell lines genetically engineered to express the human transporter (e.g., HEK293 or CHO cells) or from dissected brain regions rich in the target transporter (e.g., rat striatum for DAT, rat frontal cortex for NET).

By incubating the transporter preparation with a fixed concentration of the radioligand and varying concentrations of the test compound, a dose-response curve is generated. From this curve, the IC₅₀ (half-maximal inhibitory concentration) is determined. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity (Kₔ) of the radioligand.

I. Dopamine Transporter (DAT) Binding Assay (Representative Protocol)

This protocol is based on standard methods using [³H]WIN 35,428, a potent and selective DAT radioligand.

1. Materials:

  • Transporter Source: Membranes from HEK293 or CHO cells stably expressing the human dopamine transporter (hDAT), or synaptic membranes prepared from rat striatum.

  • Radioligand: [³H]WIN 35,428 (specific activity: 80-87 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determinate: 10 µM GBR 12909 or 10 µM benztropine.

  • Test Compound: Ephenidine, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, then serially diluted.

  • Equipment: 96-well filter plates (e.g., GF/B), cell harvester, liquid scintillation counter, scintillation cocktail.

2. Membrane Preparation (from Rat Striatum):

  • Dissect rat striata on ice and homogenize in 20 volumes of ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes.

  • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

  • Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.1-0.2 mg/mL. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

3. Binding Assay Procedure:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Add 50 µL of assay buffer to the total binding wells.

  • Add 50 µL of the non-specific binding determinate (e.g., 10 µM GBR 12909) to the non-specific binding wells.

  • Add 50 µL of each serial dilution of ephenidine to the respective wells.

  • Add 50 µL of [³H]WIN 35,428 to all wells. The final concentration should be close to its Kₔ value (typically 1-3 nM).

  • Initiate the reaction by adding 100 µL of the membrane preparation to each well. The final assay volume is 200 µL.

  • Incubate the plate for 2 hours at 4°C with gentle agitation.

  • Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.

  • Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

  • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the mean CPM of the non-specific binding wells from the mean CPM of all other wells.

  • Plot the percent specific binding against the logarithm of the ephenidine concentration.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

II. Norepinephrine Transporter (NET) Binding Assay (Representative Protocol)

This protocol is based on standard methods using [³H]nisoxetine, a selective NET radioligand.

1. Materials:

  • Transporter Source: Membranes from HEK293 or CHO cells stably expressing the human norepinephrine transporter (hNET), or synaptic membranes prepared from rat frontal cortex or hippocampus.

  • Radioligand: [³H]nisoxetine (specific activity: 70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Determinate: 1 µM desipramine.

  • Test Compound: Ephenidine, prepared as for the DAT assay.

  • Equipment: Same as for the DAT assay.

2. Membrane Preparation (from Rat Frontal Cortex):

  • The procedure is analogous to the preparation of striatal membranes, with the frontal cortex being the dissected brain region.

3. Binding Assay Procedure:

  • The setup in the 96-well plate is identical to the DAT assay.

  • Add 50 µL of assay buffer to the total binding wells.

  • Add 50 µL of the non-specific binding determinate (1 µM desipramine) to the non-specific binding wells.

  • Add 50 µL of each serial dilution of ephenidine to the respective wells.

  • Add 50 µL of [³H]nisoxetine to all wells. A typical final concentration is around 1 nM.

  • Initiate the reaction by adding 100 µL of the membrane preparation. The final assay volume is 200 µL.

  • Incubate the plate for 2-4 hours at 4°C.

  • Terminate the reaction by rapid filtration and wash the filters as described for the DAT assay.

  • Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • The data analysis is identical to the procedure described for the DAT binding assay, using the appropriate radioligand concentration and Kₔ value for [³H]nisoxetine to calculate the Kᵢ for ephenidine at the NET.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis start_end start_end process process reagents reagents equipment equipment start Start: Assay Setup prep_membranes Prepare Transporter Source (e.g., Cell Membranes) start->prep_membranes prep_ligands Prepare Radioligand & Test Compound Dilutions start->prep_ligands mix Combine Membranes, Radioligand, & Test Compound in 96-well Plate prep_membranes->mix prep_ligands->mix incubate Incubate at 4°C (Allow to reach equilibrium) mix->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Liquid Scintillation Counting) wash->count calc_ic50 Calculate IC50 from Dose-Response Curve count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki end_node End: Determine Binding Affinity (Ki) calc_ki->end_node

Caption: General workflow for a competitive radioligand binding assay.

Competitive_Binding_Principle cluster_0 Without Competitor cluster_1 With Competitor (Ephenidine) T Transporter TR T R T->TR Binding T2 Transporter R Radioligand R->T TE T E T2->TE Binding R2 Radioligand R2->T2 Competition E Ephenidine (Competitor) E->T2

Caption: Principle of competitive binding at a transporter site.

References

Ephenidine hydrochloride CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephenidine, scientifically known as N-ethyl-1,2-diphenylethan-1-amine, is a dissociative anesthetic and a member of the diarylethylamine class. As a research chemical, it has garnered attention for its potent and selective antagonism of the N-Methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of Ephenidine hydrochloride, including its chemical properties, synthesis, pharmacological profile, and the experimental methodologies used to characterize its activity. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Chemical and Physical Properties

This compound is the salt form of the parent compound, Ephenidine. The hydrochloride salt enhances the compound's stability and solubility in aqueous solutions, making it suitable for research applications.

Identifier Ephenidine This compound
CAS Number 60951-19-1[1][2]6272-97-5[1][3]
Molecular Formula C₁₆H₁₉N[1][2]C₁₆H₁₉N • HCl[3]
Molecular Weight 225.33 g/mol [2]261.8 g/mol [3]
IUPAC Name N-ethyl-1,2-diphenylethan-1-amine[1][2]N-ethyl-1,2-diphenylethan-1-amine hydrochloride

Synthesis

The synthesis of this compound typically involves the formation of the core 1,2-diphenylethylamine structure followed by N-alkylation and subsequent conversion to the hydrochloride salt. A common synthetic approach starts from 1,2-diphenylethylamine. While various methods exist, a representative synthetic pathway is outlined below.

G Synthesis Workflow for this compound A 1,2-Diphenylethylamine B N-acylation with Acetyl Chloride A->B Step 1 C N-(1,2-diphenylethyl)acetamide B->C D Reduction with LiAlH4 C->D Step 2 E Ephenidine (freebase) D->E F Treatment with HCl in ether E->F Step 3 G This compound F->G

A representative synthesis workflow for this compound.

Pharmacological Profile

Ephenidine is a potent and selective NMDA receptor antagonist, acting at the phencyclidine (PCP) binding site within the ion channel. Its mechanism of action is as an uncompetitive, voltage-dependent channel blocker, similar to other dissociative anesthetics like ketamine.

Receptor Binding Affinity

The binding affinity of Ephenidine for various receptors and transporters has been determined through radioligand binding assays. The data highlights its high affinity for the NMDA receptor and weaker interactions with monoamine transporters and sigma receptors.

Receptor/Transporter Ligand Kᵢ (nM)
NMDA Receptor (PCP site)[³H]MK-80166.4[4]
Dopamine Transporter (DAT)-379[1]
Norepinephrine Transporter (NET)-841[1]
Sigma-1 Receptor (σ₁)-629[1]
Sigma-2 Receptor (σ₂)-722[1]
Electrophysiological Effects

Electrophysiological studies have further elucidated the functional antagonism of NMDA receptors by Ephenidine. In whole-cell patch-clamp recordings from rat hippocampal pyramidal cells, Ephenidine has been shown to block NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in a voltage-dependent manner. Furthermore, it effectively inhibits the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.

Experimental Protocols

[³H]MK-801 Radioligand Binding Assay

This protocol is designed to determine the binding affinity of Ephenidine for the PCP site of the NMDA receptor.

G [3H]MK-801 Binding Assay Workflow A Prepare rat brain membrane homogenates B Incubate membranes with [3H]MK-801 and varying concentrations of Ephenidine A->B C Separate bound and free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Analyze data to determine IC50 and Ki values D->E

Workflow for the [³H]MK-801 radioligand binding assay.

Methodology:

  • Membrane Preparation: Rat forebrains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous ligands.

  • Binding Assay: The membrane homogenate is incubated with a fixed concentration of [³H]MK-801 and a range of concentrations of the test compound (Ephenidine). Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker (e.g., unlabeled MK-801 or PCP).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of Ephenidine that inhibits 50% of [³H]MK-801 binding). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of Ephenidine on NMDA receptor-mediated currents in neurons.

Methodology:

  • Slice Preparation: Acute brain slices (e.g., from the hippocampus) are prepared from rodents.

  • Recording Setup: Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Neurons are visualized using a microscope with infrared differential interference contrast (IR-DIC) optics.

  • Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Data Acquisition: NMDA receptor-mediated EPSCs are evoked by electrical stimulation of afferent fibers in the presence of AMPA and GABA receptor antagonists. The cell is voltage-clamped, and the resulting currents are recorded.

  • Drug Application: Ephenidine is applied to the slice via the perfusion system at known concentrations. The effect on the amplitude and kinetics of the NMDA receptor-mediated EPSCs is measured.

Signaling Pathways

The primary pharmacological action of Ephenidine is the blockade of NMDA receptors, which are ligand-gated ion channels permeable to Ca²⁺. By inhibiting the influx of Ca²⁺ into the postsynaptic neuron, Ephenidine disrupts downstream signaling cascades that are crucial for synaptic plasticity and other cellular functions.

G Postsynaptic Neuron cluster_0 Ephenidine's Impact on NMDA Receptor Signaling cluster_1 Ephenidine's Impact on NMDA Receptor Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine/D-Serine Glycine->NMDA_R Ca_influx Ca2+ Influx NMDA_R->Ca_influx CaM Calmodulin (CaM) Ca_influx->CaM Ephenidine Ephenidine PCP_site PCP Site Ephenidine->PCP_site binds to PCP_site->NMDA_R blocks CaMKII CaMKII CaM->CaMKII PKC PKC CaM->PKC ERK ERK CaMKII->ERK PKC->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression CREB->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Gene_Expression->Synaptic_Plasticity

Simplified signaling pathway affected by Ephenidine.

Blockade of the NMDA receptor by Ephenidine leads to a reduction in the activation of key downstream effectors such as Calmodulin (CaM), Calcium/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase C (PKC), and the Extracellular signal-regulated kinase (ERK). This ultimately affects the phosphorylation of transcription factors like CREB, leading to altered gene expression and impaired synaptic plasticity.[5]

Metabolism

The metabolism of Ephenidine has been studied in rats and involves several key pathways:

  • N-oxidation: Oxidation of the nitrogen atom in the ethylamino group.

  • N-dealkylation: Removal of the ethyl group.

  • Hydroxylation: Addition of hydroxyl groups to the benzyl and phenyl rings. The phenyl ring is typically hydroxylated after N-dealkylation.

  • Conjugation: The resulting hydroxy metabolites can be further conjugated with glucuronic acid or sulfate, and dihydroxy metabolites may be methylated.[1]

Conclusion

This compound is a potent and selective NMDA receptor antagonist with a well-defined pharmacological profile. This technical guide provides essential information for researchers and drug development professionals working with this compound. The detailed chemical data, synthesis overview, pharmacological properties, and experimental protocols serve as a valuable resource for further investigation into the therapeutic potential and neurobiological effects of Ephenidine and related diarylethylamines.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Detection of Ephenidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephenidine (N-Ethyl-1,2-diphenylethylamine, NEDPA) is a dissociative anesthetic and a member of the diarylethylamine class of compounds.[1][2] It has been investigated for its potential as a treatment for neurotoxic injuries and acts as a potent N-Methyl-D-aspartate (NMDA) receptor antagonist.[1][2] The increasing interest in the pharmacological and toxicological properties of Ephenidine necessitates the availability of robust and reliable analytical methods for its detection and quantification in in vitro experimental systems. These systems, including cell cultures, tissue homogenates, and microsomal preparations, are crucial for studying the compound's metabolism, mechanism of action, and potential therapeutic or adverse effects.

This document provides detailed application notes and experimental protocols for the primary analytical techniques used for the in vitro detection of Ephenidine hydrochloride: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, the potential for immunoassay-based methods is discussed.

Analytical Methods Overview

The choice of analytical method for the detection of this compound in in vitro samples depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and throughput.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile compounds like Ephenidine.[3][4] It offers high chromatographic resolution and provides structural information through mass spectral data, making it suitable for both qualitative identification and quantitative analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method that is particularly well-suited for the analysis of compounds in complex biological matrices.[5][6] Its ability to perform multiple reaction monitoring (MRM) allows for precise quantification even at very low concentrations.

  • Immunoassays (e.g., ELISA) are high-throughput screening methods based on antigen-antibody interactions. While no commercial ELISA kits specific for Ephenidine have been identified, the development of a custom assay is a possibility for large-scale screening purposes.

Quantitative Data Summary

The following table summarizes typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of Ephenidine and structurally related compounds. These values can serve as a benchmark for method development and validation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 9 - 20 ng/mL0.5 - 2.5 ng/mL[5][6]
Limit of Quantification (LOQ) 31 - 67 ng/mL1.0 - 5.0 ng/mL[5][6]
Linearity Range 1 - 100 µg/mL1.0 - 500 ng/mL[5][6]
Precision (%RSD) < 15%< 10%[5]
Accuracy (% Recovery) 85 - 115%90 - 110%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies used for the analysis of diphenidine derivatives and is suitable for the analysis of Ephenidine in in vitro samples such as cell lysates or microsomal incubations.[3][4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the in vitro sample (e.g., cell culture supernatant, microsomal incubation mixture), add a suitable internal standard (e.g., diphenidine-d5).

  • Add 200 µL of 1 M sodium hydroxide to basify the sample.

  • Add 3 mL of a mixture of n-hexane and ethyl acetate (9:1, v/v).

  • Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5973 Network Mass Selective Detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 20°C/min, hold for 3 minutes.

    • Ramp to 315°C at 25°C/min, hold for 12 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

3. Data Analysis

  • Identify Ephenidine based on its retention time and the fragmentation pattern in the mass spectrum.

  • Quantify Ephenidine by comparing the peak area of a characteristic ion to that of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on methods developed for the analysis of structurally similar phenethylamines and is optimized for high sensitivity and selectivity in complex in vitro matrices.[5][6]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the in vitro sample, add a suitable internal standard (e.g., Ephenidine-d5).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: Phenomenex Kinetex® Phenyl-Hexyl (10 cm × 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 4000 V.

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 45 psi.

    • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of Ephenidine. A potential precursor ion would be the protonated molecule [M+H]+. Product ions would be selected based on the fragmentation pattern.

3. Data Analysis

  • Identify Ephenidine based on its retention time and specific MRM transitions.

  • Quantify Ephenidine using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

Immunoassay (ELISA)

Currently, there are no commercially available ELISA kits specifically designed for the detection of Ephenidine. However, the development of a custom competitive ELISA is a feasible approach for high-throughput screening. This would involve:

  • Hapten Synthesis: Modifying the Ephenidine molecule to enable conjugation to a carrier protein.

  • Immunogen Preparation: Conjugating the Ephenidine hapten to a carrier protein (e.g., BSA or KLH) to induce an immune response.

  • Antibody Production: Immunizing animals (e.g., rabbits or mice) with the immunogen to generate polyclonal or monoclonal antibodies specific to Ephenidine.

  • Assay Development: Optimizing the ELISA protocol, including coating the microplate with the antibody, determining the optimal concentration of the enzyme-labeled Ephenidine conjugate, and establishing a standard curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample In Vitro Sample (e.g., Cell Lysate) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction or Protein Precipitation Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Identification Identification (Retention Time, Mass Spectrum) GCMS->Identification LCMSMS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: General experimental workflow for the detection of this compound.

G Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel_Open Ion Channel (Open) NMDA_Receptor->Ion_Channel_Open Activates Ion_Channel Ion Channel (Closed) Ca_Influx Ca²⁺ Influx Ion_Channel_Open->Ca_Influx Allows Blocked_Channel Ion Channel (Blocked) Ion_Channel_Open->Blocked_Channel Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling Initiates Ephenidine Ephenidine Ephenidine->Blocked_Channel Blocks

Caption: Simplified signaling pathway of NMDA receptor antagonism by Ephenidine.

References

Application Notes and Protocols: Studying Ephenidine's Effects Using Whole-Cell Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for investigating the effects of Ephenidine, a dissociative anesthetic, on neuronal activity using whole-cell patch clamp electrophysiology. The protocols outlined below are designed to characterize the inhibitory action of Ephenidine on N-methyl-D-aspartate (NMDA) receptors, a key mechanism underlying its psychoactive effects.

Introduction

Ephenidine (N-Ethyl-1,2-diphenylethanamine) is a diarylethylamine that acts as a potent and selective non-competitive antagonist of the NMDA receptor.[1][2] Its mechanism of action is similar to other arylcyclohexylamines like phencyclidine (PCP) and ketamine, binding to the PCP site within the NMDA receptor ion channel.[3][4][5][6] This interaction blocks the influx of calcium ions, leading to a disruption of normal glutamatergic neurotransmission and producing dissociative anesthetic and hallucinogenic effects.[3][4] Whole-cell patch clamp is the gold-standard electrophysiological technique for studying such drug-ion channel interactions, allowing for high-fidelity recording of ionic currents across the entire cell membrane.[7][8][9][10][11]

Data Presentation

The following tables summarize the quantitative data regarding Ephenidine's pharmacological profile.

Table 1: Receptor Binding Affinity of Ephenidine

TargetLigandKi (nM)Reference
NMDA Receptor (PCP site)[3H]MK-80166[1][2]
Dopamine Transporter-379[1][2]
Noradrenaline Transporter-841[1][2]
Sigma 1 Receptor-629[1][2]
Sigma 2 Receptor-722[1][2]

Table 2: Electrophysiological Effects of Ephenidine on NMDA Receptor-Mediated Currents

PreparationEphenidine ConcentrationEffectReference
Rat Hippocampal Slices (CA1)1 µM~25% inhibition of NMDA fEPSP[1][2]
Rat Hippocampal Slices (CA1)10 µMNear maximal inhibition of NMDA fEPSP[1][2]
Hippocampal Pyramidal Cells10 µMVoltage-dependent block of NMDA EPSCs[1][2]
Rat Hippocampal Slices (CA1)50 µMNo effect on AMPA fEPSPs[1][2]

Experimental Protocols

The following are detailed protocols for investigating the effects of Ephenidine on NMDA receptor-mediated currents in cultured neurons or acute brain slices using whole-cell patch clamp recordings.

Protocol 1: Preparation of Solutions
  • Artificial Cerebrospinal Fluid (aCSF) (for brain slices) or External Solution (for cultured neurons):

    • NaCl: 124 mM

    • KCl: 2.5 mM

    • KH2PO4: 1.25 mM

    • MgSO4: 2 mM

    • CaCl2: 2 mM

    • NaHCO3: 26 mM

    • Glucose: 10 mM

    • Note: Bubble with 95% O2 / 5% CO2 for at least 15 minutes before and during the experiment. The pH should be 7.4.

  • Internal Pipette Solution (for recording NMDA receptor currents):

    • Cs-Gluconate or CsCl: 120 mM

    • HEPES: 10 mM

    • EGTA: 10 mM

    • MgCl2: 2 mM

    • ATP-Mg: 2 mM

    • GTP-Na: 0.3 mM

    • QX-314: 5 mM (to block voltage-gated sodium channels)

    • Note: Adjust pH to 7.2-7.3 with CsOH. Osmolarity should be adjusted to be slightly lower than the external solution.

  • Ephenidine Stock Solution:

    • Prepare a 10 mM stock solution of Ephenidine in distilled water or a suitable solvent.

    • Further dilute in the external solution to the desired final concentrations (e.g., 1, 10, 50 µM) on the day of the experiment.

Protocol 2: Whole-Cell Patch Clamp Recording (Voltage-Clamp)

This protocol is designed to measure the effect of Ephenidine on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

  • Cell Preparation:

    • Prepare acute brain slices (e.g., hippocampal or cortical) or cultured neurons.

    • Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with aCSF/external solution.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[7]

  • Obtaining a Whole-Cell Recording:

    • Approach a neuron with the patch pipette while applying positive pressure.

    • Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).[9]

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[7][9][10]

  • Recording NMDA Receptor-Mediated EPSCs:

    • Clamp the neuron at a holding potential of -70 mV.

    • To isolate NMDA receptor currents, it is common to block AMPA receptors with an antagonist (e.g., CNQX) and GABAA receptors with an antagonist (e.g., picrotoxin or bicuculline).

    • Elicit synaptic currents by stimulating presynaptic afferents with a bipolar stimulating electrode.

    • To study the voltage-dependent block by Ephenidine, hold the neuron at different potentials (e.g., -60 mV, -30 mV, 0 mV, +30 mV, +60 mV) and evoke NMDA EPSCs.

  • Drug Application:

    • Establish a stable baseline recording of NMDA EPSCs.

    • Perfuse the recording chamber with the desired concentration of Ephenidine and allow the effect to reach a steady state.

    • Wash out the drug with the control external solution to observe recovery.

Protocol 3: Data Analysis
  • Concentration-Response Curve (IC50 Determination):

    • Measure the peak amplitude of the NMDA EPSC at baseline and in the presence of different concentrations of Ephenidine.

    • Normalize the current amplitude at each concentration to the baseline amplitude.

    • Plot the normalized current as a function of the logarithm of the Ephenidine concentration.

    • Fit the data with a Hill equation to determine the IC50 value.

  • Voltage-Dependence Analysis:

    • Measure the peak NMDA EPSC amplitude at different holding potentials in the absence and presence of Ephenidine.

    • Calculate the percentage of block at each holding potential.

    • Plot the percentage of block as a function of the holding potential to visualize the voltage-dependent nature of the inhibition.

Mandatory Visualizations

Signaling Pathway Diagram

Ephenidine_NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (Ion Channel) Glutamate->NMDA_R Binds to GluN2 subunit Glycine Glycine Glycine->NMDA_R Binds to GluN1 subunit Ephenidine Ephenidine Ephenidine->NMDA_R Blocks PCP Site Ca_ion Ca²⁺ Influx (Blocked) NMDA_R->Ca_ion Channel Block Signaling Downstream Signaling Cascades (Inhibited) Ca_ion->Signaling Prevents Activation

Caption: Ephenidine's mechanism of action on the NMDA receptor.

Experimental Workflow Diagram

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Prep_Solutions Prepare Solutions (aCSF, Internal, Ephenidine) Pull_Pipette Pull & Fill Patch Pipette Prep_Solutions->Pull_Pipette Prep_Cells Prepare Neuronal Culture or Brain Slices Form_Seal Approach Neuron & Form Gigaohm Seal Prep_Cells->Form_Seal Pull_Pipette->Form_Seal Go_Whole_Cell Rupture Membrane (Whole-Cell Configuration) Form_Seal->Go_Whole_Cell Record_Baseline Record Baseline NMDA EPSCs Go_Whole_Cell->Record_Baseline Apply_Drug Apply Ephenidine Record_Baseline->Apply_Drug Washout Washout Ephenidine Apply_Drug->Washout Measure_Currents Measure Peak Current Amplitudes Washout->Measure_Currents IC50_Curve Generate Concentration-Response Curve Measure_Currents->IC50_Curve Voltage_Dep Analyze Voltage Dependence Measure_Currents->Voltage_Dep

Caption: Workflow for whole-cell patch clamp experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are intended for investigational use only in a controlled laboratory setting by qualified scientific personnel. Ephenidine is a research chemical, and its safety and efficacy as a dissociative anesthetic in animals have not been fully established. The information provided is based on the pharmacological profile of Ephenidine as a selective NM-DA receptor antagonist, similar to ketamine, and general principles of anesthesia in laboratory animals. No definitive anesthetic dosage for Ephenidine has been established in the scientific literature. Therefore, the primary protocol outlined below is for a dose-escalation study to determine the effective anesthetic dose of Ephenidine in a given animal model. Extreme caution is advised, and all procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Introduction

Ephenidine (N-ethyl-1,2-diphenylethanamine) is a diarylethylamine that acts as a selective N-methyl-D-aspartate (NMDA) receptor antagonist, with a mechanism of action comparable to ketamine[1]. Its potential as a dissociative anesthetic for animal research warrants investigation. Dissociative anesthesia is characterized by a cataleptic state, analgesia, and amnesia, while preserving certain reflexes[2]. These application notes provide a framework for researchers to systematically evaluate the anesthetic properties of Ephenidine in rodent models.

Pharmacological Profile of Ephenidine

Ephenidine's primary pharmacological target is the NMDA receptor, where it acts as an uncompetitive antagonist at the PCP site[1]. This mechanism is shared with other dissociative anesthetics like ketamine and phencyclidine. A study on the related compound diphenidine showed a median effective dose (ED50) of 9.5 mg/kg for disrupting prepulse inhibition in rats, indicating psychoactive effects at this dose range. However, this is not a measure of anesthetic efficacy[2]. Another study utilized a low dose of 0.3 mg/kg of Ephenidine (referred to as NEDPA) in rats for metabolism studies, which is presumed to be a sub-anesthetic dose.

Quantitative Data Summary

Due to the lack of published data on the anesthetic dosages of Ephenidine, the following tables are provided as templates for researchers to populate during their own dose-finding studies. For comparative purposes, established dosage ranges for a standard ketamine/xylazine combination are included.

Table 1: Anesthetic Dosage and Effect of Ketamine/Xylazine Combination in Rodents (for reference)

Animal ModelAnesthetic Agent(s)Dosage Range (mg/kg)Route of AdministrationAnesthetic Induction Time (min)Duration of Anesthesia (min)
Mouse Ketamine / Xylazine80-120 / 5-10Intraperitoneal (IP)3 - 520 - 40
Rat Ketamine / Xylazine40-80 / 5-10Intraperitoneal (IP)3 - 530 - 60

Table 2: Template for Recording Anesthetic Dosage and Effect of Ephenidine in Rodent Models

Animal ModelEphenidine Dosage (mg/kg)Route of AdministrationAnesthetic Induction Time (min)Duration of Anesthesia (min)Observed Side Effects
Mouse To be determinedIP / IV / SC
Rat To be determinedIP / IV / SC

IP: Intraperitoneal; IV: Intravenous; SC: Subcutaneous

Experimental Protocols

The following protocols are designed for the safe and ethical evaluation of Ephenidine's anesthetic properties. All procedures should be performed in accordance with institutional guidelines and approved by the IACUC.

Protocol for a Dose-Escalation Study to Determine the Anesthetic Efficacy of Ephenidine in Rodents

This protocol is designed to identify the effective dose (ED50) of Ephenidine for inducing surgical anesthesia, defined by the loss of the pedal withdrawal reflex.

Materials:

  • Ephenidine hydrochloride (analytical grade)

  • Sterile saline (0.9% NaCl)

  • Animal scale

  • Syringes and needles (appropriate for the route of administration and animal size)

  • Heating pad to maintain body temperature

  • Monitoring equipment (e.g., pulse oximeter for larger rodents, visual observation of respiration)

  • Ophthalmic ointment

  • Emergency resuscitation drugs and equipment[3]

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the laboratory environment for at least 72 hours prior to the experiment.

    • Weigh each animal immediately before drug administration to ensure accurate dosing.

    • House animals individually after drug administration to prevent injury.

  • Drug Preparation:

    • Prepare a stock solution of Ephenidine in sterile saline. The concentration should be such that the required dose can be administered in a reasonable volume (e.g., 5-10 mL/kg for IP injection in rats).

    • Freshly prepare solutions on the day of the experiment.

  • Dose Escalation:

    • Begin with a low, sub-anesthetic dose (e.g., starting at 1 mg/kg, based on the lack of anesthetic effect at 0.3 mg/kg in metabolism studies).

    • Administer the selected dose to a small cohort of animals (n=3-5).

    • Gradually increase the dose in subsequent cohorts. A suggested dose escalation scheme could be 1, 3, 10, 30, and 100 mg/kg.

  • Administration:

    • The intraperitoneal (IP) route is often used for initial screening of injectable anesthetics in rodents[4].

    • For IP injection in mice, inject into the lower right quadrant of the abdomen.

    • For IP injection in rats, inject into the lower right quadrant of the abdomen.

  • Monitoring Anesthetic Depth:

    • Induction Time: Record the time from injection to the loss of the righting reflex.

    • Anesthetic Depth: Assess the depth of anesthesia every 5 minutes by checking for the pedal withdrawal reflex (toe pinch). The absence of a withdrawal response to a firm pinch of the hind paw indicates surgical anesthesia.

    • Duration of Anesthesia: Record the time from the loss of the pedal withdrawal reflex to its return.

    • Physiological Monitoring: Continuously monitor the respiratory rate. For rats, a pulse oximeter can be used to monitor heart rate and oxygen saturation. Normal respiratory rate for a mouse is 90-190 breaths/min and for a rat is 70-115 breaths/min. During anesthesia, a 50% reduction can be normal[3].

    • Maintain the animal's body temperature using a heating pad.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.

  • Recovery:

    • Once the animal recovers the righting reflex, continue to monitor it until it is fully ambulatory.

    • Provide a clean, warm cage for recovery.

    • Observe for any adverse effects during the recovery period.

Diagram 1: Experimental Workflow for Ephenidine Dose-Escalation Study

G cluster_prep Preparation cluster_exp Experiment cluster_post Post-Procedure animal_prep Animal Acclimatization & Weighing drug_prep Ephenidine Solution Preparation administer Administer Ephenidine (Dose Escalation) drug_prep->administer monitor_induction Monitor Induction: Loss of Righting Reflex administer->monitor_induction monitor_anesthesia Monitor Anesthesia: Pedal Withdrawal Reflex, Vital Signs monitor_induction->monitor_anesthesia monitor_duration Record Duration of Anesthesia monitor_anesthesia->monitor_duration recovery Monitor Recovery: Return of Righting Reflex, Ambulation monitor_duration->recovery data_analysis Data Analysis: Determine ED50 recovery->data_analysis

Caption: Workflow for determining the anesthetic efficacy of Ephenidine.

Protocol for Surgical Anesthesia in Rodents (To be used once an effective dose is determined)

This protocol describes the procedure for inducing and maintaining surgical anesthesia for a short surgical procedure.

Procedure:

  • Pre-anesthetic Preparation:

    • Follow steps 1 and 2 from the dose-escalation protocol.

    • Administer a pre-emptive analgesic if required by the surgical procedure and approved by the IACUC.

  • Anesthetic Induction:

    • Administer the predetermined effective dose of Ephenidine via the chosen route.

    • Monitor the animal until the loss of the righting reflex.

  • Surgical Preparation:

    • Once the pedal withdrawal reflex is absent, apply ophthalmic ointment, and prepare the surgical site.

    • Maintain the animal on a heating pad throughout the procedure.

  • Maintenance of Anesthesia:

    • If the procedure is longer than the expected duration of a single dose, the use of supplemental doses or a continuous infusion should be guided by the findings of the initial dose-finding studies. Caution is advised as cumulative effects are unknown.

    • Continuously monitor vital signs as described previously.

  • Post-operative Care:

    • Follow the recovery monitoring steps from the dose-escalation protocol.

    • Administer post-operative analgesics as required by the IACUC protocol.

    • Provide easy access to food and water.

Potential Signaling Pathways

Ephenidine's primary mechanism of action is the blockade of NMDA receptors. This action inhibits the influx of Ca2+ ions into the neuron, leading to a reduction in neuronal excitability, which is fundamental to its anesthetic and dissociative effects.

Diagram 2: Simplified Signaling Pathway of Ephenidine's Anesthetic Action

G Ephenidine Ephenidine NMDA_Receptor NMDA Receptor Ephenidine->NMDA_Receptor Binds to PCP site Ca_Channel Ca2+ Channel NMDA_Receptor->Ca_Channel Blocks Neuronal_Excitability Reduced Neuronal Excitability Ca_Channel->Neuronal_Excitability Inhibits Ca2+ influx Anesthesia Dissociative Anesthesia Neuronal_Excitability->Anesthesia Leads to

Caption: Ephenidine's blockade of the NMDA receptor leads to anesthesia.

Conclusion

The provided protocols offer a starting point for the systematic evaluation of Ephenidine as a potential dissociative anesthetic in animal research. Due to the current lack of established anesthetic dosages, a cautious and methodical dose-escalation study is imperative. Researchers must adhere to strict ethical guidelines and institutional protocols throughout their investigations. The data generated from such studies will be crucial in determining the utility and safety profile of Ephenidine for animal anesthesia.

References

Application Notes and Protocols: Determination of Ephenidine's Affinity (Ki) for the NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the inhibitory constant (Ki) of Ephenidine at the N-methyl-D-aspartate (NMDA) receptor using a competitive radioligand binding assay. Ephenidine (N-Ethyl-1,2-diphenylethylamine) is a diarylethylamine compound known for its dissociative and hallucinogenic properties, which primarily stem from its activity as a potent and selective NMDA receptor antagonist.[1][2][3] It functions as an uncompetitive, open-channel blocker by binding to the phencyclidine (PCP) site located inside the receptor's ion channel.[1][2] This protocol outlines the necessary materials, step-by-step procedures, and data analysis methods to quantify the binding affinity of Ephenidine, utilizing [3H]MK-801 as the radioligand.

Quantitative Data Summary: Ephenidine Receptor Binding Profile

Ephenidine demonstrates high affinity for the NMDA receptor while showing significantly weaker affinity for other neuroreceptors and transporters.[1][4] The following table summarizes the reported equilibrium inhibition constants (Ki) of Ephenidine at various targets.

Target Receptor/TransporterRadioligandKi (nM)Reference
NMDA Receptor (PCP Site) [3H]MK-801 66.4 [1][2][3][4]
Dopamine Transporter (DAT)-379[1][2][3]
Norepinephrine Transporter (NET)-841[1][2][3]
Sigma-1 (σ1) Receptor-629[1][2][3]
Sigma-2 (σ2) Receptor-722[1][2][3]
Serotonin Transporter (SERT)->10,000[1][5]
5-HT1A, 5-HT2A, 5-HT2C Receptors->10,000[1][5]

Signaling Pathway and Mechanism of Action

Ephenidine acts as an uncompetitive antagonist at the NMDA receptor. This means it binds to the open channel state of the receptor, at a site distinct from the glutamate and glycine co-agonist binding sites, thereby blocking ion flow.

Glutamate Glutamate NMDA_R NMDA Receptor (Closed State) Glutamate->NMDA_R Binds Glycine Glycine / D-Serine Glycine->NMDA_R Binds NMDA_R_Open NMDA Receptor (Open Channel) NMDA_R->NMDA_R_Open Channel Opening NMDA_R_Blocked NMDA Receptor (Blocked) Ca_Influx Ca²+ Influx NMDA_R_Open->Ca_Influx Allows Ephenidine Ephenidine Ephenidine->NMDA_R_Open Binds to PCP Site No_Ca_Influx No Ca²+ Influx NMDA_R_Blocked->No_Ca_Influx LTP Synaptic Plasticity (LTP) Ca_Influx->LTP LTP_Blocked LTP Blocked No_Ca_Influx->LTP_Blocked

Caption: NMDA receptor antagonism by Ephenidine.

Experimental Protocols

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (Ephenidine) to compete with a fixed concentration of a radiolabeled ligand ([3H]MK-801) for binding to a specific receptor population (NMDA receptors in rat brain membranes). As the concentration of Ephenidine increases, it displaces more of the [3H]MK-801 from the receptor, leading to a decrease in measured radioactivity. The concentration of Ephenidine that displaces 50% of the specific binding of the radioligand is the IC50 value. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[6][7]

Materials and Reagents
  • Receptor Source: Whole rat brain membrane preparation.[8]

  • Radioligand: (+)-[3H]MK-801 (Dizocilpine), specific activity ~20-30 Ci/mmol.

  • Test Compound: Ephenidine HCl.

  • Non-specific Binding Control: Unlabeled (+)MK-801 or Phencyclidine (PCP).

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 5 mM Tris-HCl, pH 7.4.

  • Equipment:

    • Polypropylene test tubes or 96-well microplates.

    • Pipettes.

    • Cell harvester (e.g., Brandel or PerkinElmer).

    • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethylenimine (PEI).

    • Scintillation vials.

    • Liquid scintillation cocktail.

    • Liquid scintillation counter.

    • Homogenizer.

    • Centrifuge.

Protocol for [3H]MK-801 Competitive Binding Assay

The following workflow outlines the key steps in performing the assay.

start Start prep Prepare Reagents: - Assay Buffer - Radioligand ([3H]MK-801) - Ephenidine dilutions - Receptor Membranes start->prep incubate Incubate Assay Components (e.g., 60 min at 25°C) prep->incubate Add to tubes: 1. Buffer 2. Ephenidine (or vehicle/NSB) 3. [3H]MK-801 4. Membranes (initiate reaction) terminate Terminate Reaction by Rapid Vacuum Filtration incubate->terminate wash Wash Filters with Cold Wash Buffer terminate->wash dry Dry Filters wash->dry scint Add Scintillation Cocktail to Vials with Filters dry->scint count Quantify Radioactivity (Counts Per Minute - CPM) using Scintillation Counter scint->count analyze Data Analysis: - Calculate IC50 - Convert to Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Preparation:

    • Prepare serial dilutions of Ephenidine in the assay buffer. A typical concentration range would be from 0.1 nM to 100 µM.[6]

    • Prepare the assay tubes/plate for three conditions, each in triplicate:

      • Total Binding: Assay buffer, [3H]MK-801, and membrane preparation.

      • Non-specific Binding (NSB): Assay buffer, [3H]MK-801, a high concentration of unlabeled competitor (e.g., 10 µM MK-801), and membrane preparation.

      • Competition: Assay buffer, varying concentrations of Ephenidine, [3H]MK-801, and membrane preparation.

  • Assay Incubation:

    • To each tube/well, add 50 µL of the corresponding solution (buffer for total binding, unlabeled competitor for NSB, or Ephenidine dilution).

    • Add 50 µL of [3H]MK-801. The final concentration should be at or below its Kd (e.g., 1-2 nM).[6]

    • Initiate the binding reaction by adding 100 µL of the rat brain membrane suspension (typically 50-100 µg protein per well). The final assay volume is 200 µL.

    • Incubate at room temperature (e.g., 25°C) for 60 minutes to reach equilibrium.

  • Termination and Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of liquid scintillation cocktail to each vial.

    • Allow the vials to sit for several hours in the dark.

    • Measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percent specific binding against the logarithm of the Ephenidine concentration. Percent specific binding is calculated as: (CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB) * 100.

  • Determine IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope in software like GraphPad Prism) to determine the IC50 value from the competition curve. The IC50 is the concentration of Ephenidine that inhibits 50% of the specific [3H]MK-801 binding.

  • Calculate Ki using the Cheng-Prusoff Equation:

    • The Ki value, which represents the true binding affinity of the inhibitor, is calculated from the IC50 using the Cheng-Prusoff equation.[6]

IC50 IC50 (Determined from Competition Curve) Equation Ki = IC50 / (1 + [L]/Kd) IC50->Equation L [L] Concentration of Radioligand ([3H]MK-801) L->Equation Kd Kd Dissociation Constant of Radioligand ([3H]MK-801) Kd->Equation Ki Ki Inhibition Constant of Ephenidine Equation->Ki

Caption: Relationship for calculating Ki from IC50.

Where:

  • Ki: The inhibition constant for Ephenidine.

  • IC50: The concentration of Ephenidine that displaces 50% of the specific binding of the radioligand.

  • [L]: The concentration of the radioligand ([3H]MK-801) used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the receptor. The Kd for (+)-MK-801 is approximately 1.75 nM.[6]

Disclaimer: This protocol is intended for research purposes only by qualified personnel. Appropriate safety precautions must be taken when handling radioactive materials and chemical substances. All procedures should be conducted in accordance with institutional and regulatory guidelines.

References

Application Notes and Protocols: In Vitro Assays to Measure Ephenidine's Effect on NMDA Receptor-Mediated EPSCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for characterizing the effects of Ephenidine on N-methyl-D-aspartate (NMDA) receptor-mediated excitatory postsynaptic currents (EPSCs) in vitro. The provided methodologies are based on established electrophysiological techniques and published research findings.

Introduction

Ephenidine (N-Ethyl-1,2-diphenylethanamine) is a dissociative anesthetic that has been identified as a potent and selective NMDA receptor antagonist.[1][2][3] Understanding its mechanism of action at the NMDA receptor is crucial for neuroscience research and for evaluating its potential therapeutic or toxicological profile. Ephenidine acts at the phencyclidine (PCP) site within the NMDA receptor channel, in a manner similar to ketamine and MK-801.[1] Its antagonism is characterized by a slow onset and use-dependency, typical of uncompetitive channel blockers.[4]

These notes detail two primary in vitro electrophysiology assays to quantify the inhibitory effects of Ephenidine on NMDA receptor function:

  • Extracellular Field Potential Recordings to measure the inhibition of NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs).

  • Whole-Cell Patch-Clamp Recordings to characterize the voltage-dependent block of NMDA receptor-mediated EPSCs.

Data Presentation

Table 1: Receptor Binding Affinity of Ephenidine
Receptor/TransporterKi (nM)
NMDA Receptor (PCP site)66
Dopamine Transporter379
Noradrenaline Transporter841
Sigma 1 Receptor629
Sigma 2 Receptor722

Data sourced from Wallach et al., 2016.[1]

Table 2: Effect of Ephenidine on NMDA Receptor-Mediated Field EPSPs
Ephenidine Concentration (µM)Inhibition of fEPSP AmplitudePerfusion Time (hours)
1~25%4
10Near maximal4

Data reflects the slow, use-dependent nature of the antagonism.[1][2][4]

Mandatory Visualizations

Ephenidine_NMDA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate Vesicle NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate binds AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Glutamate binds Action_Potential Action Potential Action_Potential->Glutamate_Vesicle Triggers release Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Mg²⁺ block removed by depolarization EPSP EPSP Generation AMPA_Receptor->EPSP Initial Depolarization Ca_Influx->EPSP Sustained Depolarization Ephenidine Ephenidine Ephenidine->NMDA_Receptor Blocks channel pore (Voltage-dependent)

Caption: Ephenidine's mechanism of action on the NMDA receptor signaling pathway.

Experimental_Workflow_fEPSP cluster_prep Slice Preparation cluster_recording fEPSP Recording cluster_analysis Data Analysis Rat_Hippocampus Isolate Rat Hippocampus Slicing Prepare 400µm Slices Rat_Hippocampus->Slicing Recovery Recover in aCSF Slicing->Recovery Placement Place Slice in Recording Chamber Recovery->Placement Electrodes Position Stimulating & Recording Electrodes in CA1 Placement->Electrodes Baseline Record Baseline NMDA fEPSPs Electrodes->Baseline Ephenidine_App Bath Apply Ephenidine Baseline->Ephenidine_App Post_Drug_Rec Record Post-Ephenidine fEPSPs Ephenidine_App->Post_Drug_Rec Measure_Amp Measure fEPSP Amplitude Post_Drug_Rec->Measure_Amp Compare Compare Pre- and Post-Drug Amplitudes Measure_Amp->Compare Calculate_Inhibition Calculate % Inhibition Compare->Calculate_Inhibition

Caption: Workflow for extracellular field potential (fEPSP) recordings.

Experimental_Workflow_Patch_Clamp cluster_prep Cell Preparation cluster_recording Whole-Cell Recording cluster_analysis Data Analysis Slice_Prep Prepare Hippocampal Slices Cell_ID Identify CA1 Pyramidal Neuron Slice_Prep->Cell_ID Patch Establish Whole-Cell Configuration Cell_ID->Patch Voltage_Clamp Voltage-Clamp at various potentials (e.g., -60mV to +40mV) Patch->Voltage_Clamp Evoke_EPSC Evoke Synaptic NMDA EPSCs Voltage_Clamp->Evoke_EPSC Ephenidine_App Apply Ephenidine Evoke_EPSC->Ephenidine_App Record_IV Record I-V Relationship Ephenidine_App->Record_IV Isolate_NMDA Pharmacologically Isolate NMDA Component Record_IV->Isolate_NMDA Plot_IV Plot Current-Voltage (I-V) Curve Isolate_NMDA->Plot_IV Assess_Block Assess Voltage-Dependent Block Plot_IV->Assess_Block

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NMDA Receptor Antagonist Dosage in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical studies involving NMDA receptor antagonists, such as Ephenidine hydrochloride. The information provided is for research purposes only and is not intended for human or veterinary use.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when determining the initial dose range for an NMDA receptor antagonist like this compound in in vitro experiments?

A1: The primary challenges include the compound's solubility in aqueous culture media, its potential for off-target effects, and the lack of established data for novel compounds. Poor solubility can lead to precipitation and inaccurate concentration assessments.[1][2] It is crucial to first determine the maximum soluble concentration in your specific cell culture medium, with and without serum. Additionally, initial broad-range dose-response experiments are necessary to identify the concentrations that elicit the desired pharmacological effect versus those that cause cytotoxicity.

Q2: How can I mitigate the risk of neurotoxicity when testing NMDA receptor antagonists in neuronal cell cultures?

A2: Neurotoxicity is a known risk with NMDA receptor antagonists.[3] To mitigate this, it's advisable to:

  • Conduct thorough dose-response and time-course studies: This will help identify a therapeutic window where the desired antagonist effect is observed without significant cell death.

  • Use multiple cytotoxicity assays: Relying on a single assay can be misleading. Combining assays that measure different aspects of cell death, such as membrane integrity (LDH assay) and metabolic activity (MTT or ATP-based assays), provides a more comprehensive picture of cellular health.[4][5]

  • Include positive and negative controls: A well-characterized neurotoxic compound and a vehicle control are essential for validating your assay results.

  • Monitor neuronal morphology: Visually inspect cells for signs of distress, such as neurite blebbing or cell body shrinkage.

Q3: What are the key considerations when extrapolating in vitro effective concentrations to in vivo doses for animal models?

A3: In vitro to in vivo extrapolation (IVIVE) for CNS-active compounds is complex.[6][7][8] Key considerations include:

  • Pharmacokinetics: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Blood-Brain Barrier (BBB) Penetration: The compound must be able to cross the BBB to exert its effects on the central nervous system.[9]

  • Protein Binding: High plasma protein binding can reduce the amount of free drug available to cross the BBB and interact with the target.[10]

  • Allometric Scaling: This method uses data from multiple animal species to predict human pharmacokinetic parameters, but it has limitations.

Q4: What are common behavioral side effects observed in animal models treated with NMDA receptor antagonists, and how can they be monitored?

A4: NMDA receptor antagonists can induce a range of behavioral changes in animal models that may be indicative of side effects. These can include hyperlocomotion, stereotypy (repetitive, purposeless movements), ataxia (impaired coordination), and deficits in learning and memory tasks.[11][12] These effects can be monitored using a battery of behavioral tests, such as open-field tests for locomotion, rotarod tests for motor coordination, and various maze-based tasks for cognitive function.

Troubleshooting Guides

In Vitro Assay Troubleshooting
Issue IDProblemPotential Cause(s)Suggested Solution(s)
IVT-01 Precipitate forms in culture medium upon compound addition. 1. Poor aqueous solubility of the compound.[1][2]2. Interaction with media components.1. Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the medium is non-toxic (typically <0.5%).[5]2. Test solubility in a simplified buffer (e.g., PBS) and in the full culture medium.3. Consider using a formulation aid, such as a cyclodextrin, if appropriate for the experimental design.
IVT-02 High variability between replicate wells. 1. Uneven cell seeding.2. Incomplete dissolution of the compound.3. "Edge effects" in the microplate.[5]1. Ensure a homogenous single-cell suspension before plating.2. Vortex the compound stock solution before diluting it into the medium.3. Avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or medium to maintain humidity.[5]
IVT-03 No dose-dependent effect on cell viability at expected cytotoxic concentrations. 1. The chosen cell line may be resistant to the compound's effects.2. The incubation time is too short.3. The chosen viability assay is not sensitive enough.[5]1. Verify that the cell line expresses NMDA receptors.2. Perform a time-course experiment (e.g., 24, 48, 72 hours).3. Switch to a more sensitive assay, such as an ATP-based luminescent assay.[4][5]
In Vivo Study Troubleshooting
Issue IDProblemPotential Cause(s)Suggested Solution(s)
INV-01 Lack of desired behavioral effect at calculated doses. 1. Poor bioavailability or rapid metabolism.2. Insufficient BBB penetration.[9]3. Incorrect dosing regimen.1. Conduct pharmacokinetic studies to determine the compound's half-life and brain-to-plasma ratio.2. Consider alternative routes of administration (e.g., intraperitoneal vs. oral).3. Perform a dose-escalation study to establish a dose-response relationship for the desired behavioral endpoint.
INV-02 Significant and unexpected adverse effects (e.g., severe ataxia, seizures). 1. The dose is too high, leading to off-target effects or excessive NMDA receptor blockade.[12][13]2. Age or species-specific sensitivity.1. Reduce the dose and perform a more gradual dose-escalation study.2. Carefully observe animals for a range of behavioral and physiological parameters.3. Consult literature for known age and species differences in sensitivity to NMDA receptor antagonists.[12]
INV-03 Inconsistent results between animals. 1. Variability in drug administration (e.g., injection site).2. Underlying health differences in the animal cohort.3. Environmental stressors affecting behavior.1. Ensure consistent and accurate drug administration techniques.2. Acclimatize animals to the experimental procedures and environment.3. Increase the sample size to improve statistical power.

Quantitative Data Summary

The following table summarizes preclinical data for several well-characterized NMDA receptor antagonists. This data is provided for illustrative purposes to demonstrate the range of effective doses and observed effects in animal models.

CompoundAnimal ModelDose RangeRoute of AdministrationObserved Efficacy/Behavioral EffectsReported Side Effects/Adverse Events
MK-801 Rat0.1 - 1 mg/kgi.p.Reduction in immobility in forced swim test (antidepressant-like).Hyperlocomotion, motor impairment, neuronal vacuolization at higher doses.[3][12]
Ketamine Mouse10 - 30 mg/kgi.p.Rapid antidepressant-like effects.Ataxia, hyperlocomotion, potential for abuse liability.[14]
Memantine Mouse5 - 20 mg/kgi.p.Improved cognitive function in models of Alzheimer's disease.Lower incidence of psychotomimetic effects compared to other antagonists.[14]
Ifenprodil Rat2.5 - 10 mg/kgi.p.Neuroprotective effects in models of cerebral ischemia.Potential for cognitive impairment in some behavioral tasks.[13]

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of a test compound on a neuronal cell line (e.g., SH-SY5Y).

  • Cell Seeding: Plate differentiated SH-SY5Y cells at a density of 1.5 x 104 cells/well in a 96-well plate and allow them to adhere for 24 hours.[15]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 100 mM in DMSO). From this, prepare serial dilutions in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 50 µL of MTT reagent (1 mg/mL in medium) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Dose Optimization cluster_in_vivo In Vivo Dose Confirmation solubility 1. Solubility & Stability Assessment dose_response 2. Initial Dose-Response (e.g., Calcium Flux Assay) solubility->dose_response Define max conc. cytotoxicity 3. Cytotoxicity Profiling (MTT, LDH, ATP assays) dose_response->cytotoxicity Select dose range ic50 4. Determine EC50/IC50 & Therapeutic Window cytotoxicity->ic50 Identify toxic conc. ivive 5. In Vitro to In Vivo Extrapolation (IVIVE) ic50->ivive Provide effective conc. pk_study 6. Pharmacokinetic Study (BBB penetration, half-life) dose_escalation 7. Dose Escalation Study (Behavioral Endpoints) pk_study->dose_escalation Inform starting dose side_effects 8. Side Effect Monitoring (Locomotion, Motor Coordination) dose_escalation->side_effects Observe effects optimal_dose 9. Select Optimal Dose for Efficacy Studies dose_escalation->optimal_dose Correlate dose & efficacy side_effects->optimal_dose Define MTD ivive->pk_study Estimate initial dose range

Caption: Preclinical workflow for optimizing NMDA receptor antagonist dosage.

signaling_pathway Ephenidine Ephenidine HCl (Antagonist) NMDA_R NMDA Receptor Ephenidine->NMDA_R Blocks Ephenidine->Block Ion_Channel Ion Channel (Ca2+ Influx) NMDA_R->Ion_Channel Opens Glutamate Glutamate (Agonist) Glutamate->NMDA_R Activates Downstream Downstream Signaling (e.g., Synaptic Plasticity, Excitotoxicity) Ion_Channel->Downstream Initiates Block->Ion_Channel Prevents Opening

Caption: Mechanism of Ephenidine HCl as an NMDA receptor antagonist.

References

Technical Support Center: Synthesis of Diarylethylamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diarylethylamine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to diarylethylamine compounds and their primary challenges?

A1: The synthesis of diarylethylamines often involves several key reactions, each with its own set of challenges:

  • Pictet-Spengler Reaction: This reaction forms a tetrahydroisoquinoline or a β-carboline ring system. Common challenges include low or no product yield, especially with electron-poor aromatic rings, and the formation of side products.[1]

  • Bischler-Napieralski Reaction: Used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides, this reaction can suffer from low yields with deactivated aromatic rings and the formation of styrene side products through a retro-Ritter reaction.[2][3][4]

  • Reductive Amination: This method converts a diaryl ketone and an amine to a diarylethylamine. Key challenges include incomplete conversion due to inefficient imine formation, and side reactions like the reduction of the starting ketone.[2]

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination): These reactions are powerful for forming C-N bonds. However, challenges include catalyst deactivation, ligand selection for specific substrates, and sensitivity to reaction conditions.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during key synthetic steps.

Pictet-Spengler Reaction Troubleshooting

Problem: Low or No Product Yield

Low yields in the Pictet-Spengler reaction can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

Troubleshooting Workflow: Low Yield in Pictet-Spengler Reaction

G start Low or No Yield check_aromatic Check Aromatic Ring Activation start->check_aromatic check_catalyst Evaluate Catalyst and Conditions check_aromatic->check_catalyst If ring is deactivated solution_activation Use electron-donating groups or harsher conditions check_aromatic->solution_activation Solution check_temp Optimize Reaction Temperature check_catalyst->check_temp If catalyst is appropriate solution_catalyst Try milder acids (e.g., chiral phosphoric acids) or Lewis acids (BF₃·OEt₂) check_catalyst->solution_catalyst Solution check_solvent Screen Different Solvents check_temp->check_solvent If temp is optimized solution_temp Start at low temp and gradually increase, monitor by TLC/HPLC check_temp->solution_temp Solution check_stability Assess Starting Material Stability check_solvent->check_stability If solvent is suitable solution_solvent Test both protic and aprotic solvents check_solvent->solution_solvent Solution solution_stability Use milder conditions or protecting groups check_stability->solution_stability Solution

Caption: Troubleshooting workflow for low yield in the Pictet-Spengler reaction.

Quantitative Data: Effect of Catalyst and Solvent on Pictet-Spengler Reaction Yield

Entryβ-ArylethylamineAldehydeCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1TryptamineBenzaldehydeTFA (10)CH2Cl2rt485
2TryptamineBenzaldehydeSc(OTf)3 (5)CH3CNrt692
3TryptamineBenzaldehyde(R)-TRIP (10)Toluene502478 (90% ee)
4PhenethylamineAcetaldehydeHCl (conc.)EtOHreflux1265
5PhenethylamineAcetaldehydeBF3·OEt2 (20)DCE60875

TFA = Trifluoroacetic Acid, Sc(OTf)3 = Scandium Triflate, (R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, DCE = 1,2-Dichloroethane, rt = room temperature, ee = enantiomeric excess.

Experimental Protocol: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction [1]

  • To a solution of the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), add the aldehyde or ketone (1.0-1.2 eq).

  • Add the acid catalyst (e.g., TFA, 10-50 mol%; or a few drops of concentrated HCl).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a suitable base (e.g., saturated NaHCO3 solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Bischler-Napieralski Reaction Troubleshooting

Problem: Formation of Styrene Side Product

A common side reaction in the Bischler-Napieralski synthesis is the formation of a styrene derivative via a retro-Ritter reaction, which is evidence for a nitrilium salt intermediate.[4]

Logical Relationship: Minimizing Styrene Side Product

G start Styrene Side Product Observed cause Retro-Ritter Reaction of Nitrilium Intermediate start->cause solution1 Use Nitrile as Solvent cause->solution1 solution2 Use Milder Conditions cause->solution2 outcome1 Shifts Equilibrium Away from Styrene solution1->outcome1 outcome2 Avoids High-Energy Intermediate Formation solution2->outcome2

Caption: Strategies to minimize styrene side product in the Bischler-Napieralski reaction.

Quantitative Data: Comparison of Dehydrating Agents in Bischler-Napieralski Reaction

EntrySubstrateDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)
1N-PhenethylbenzamidePOCl3Toluenereflux470
2N-PhenethylbenzamideP2O5Toluenereflux375
3N-PhenethylbenzamideTf2O, 2-chloropyridineDichloromethane0 to rt195
4N-(3,4-dimethoxyphenethyl)acetamidePOCl3Acetonitrilereflux288
5N-(3,4-dimethoxyphenethyl)acetamidePPA-100185

POCl3 = Phosphorus oxychloride, P2O5 = Phosphorus pentoxide, Tf2O = Triflic anhydride, PPA = Polyphosphoric acid.[3]

Experimental Protocol: Modern, Mild Bischler-Napieralski Reaction [5]

  • Dissolve the β-arylethylamide substrate (1.0 eq) and 2-chloropyridine (1.5 eq) in anhydrous dichloromethane (DCM) in an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C.

  • Slowly add triflic anhydride (Tf2O) (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Reductive Amination Troubleshooting

Problem: Low Conversion of Diaryl Ketone

Incomplete conversion in the reductive amination of a diaryl ketone can be due to inefficient imine formation or an inappropriate reducing agent.

Troubleshooting Workflow: Low Conversion in Reductive Amination

G start Low Conversion check_imine Check Imine Formation start->check_imine check_reducing_agent Evaluate Reducing Agent check_imine->check_reducing_agent If imine formation is slow solution_imine Add acid catalyst (e.g., AcOH) Increase reaction time for imine formation check_imine->solution_imine Solution check_ph Verify Reaction pH check_reducing_agent->check_ph If agent is appropriate solution_reducing_agent Use a milder reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) check_reducing_agent->solution_reducing_agent Solution check_water Consider Water Removal check_ph->check_water If pH is optimal solution_ph Adjust pH to 4-5 check_ph->solution_ph Solution solution_water Use molecular sieves check_water->solution_water Solution

Caption: Troubleshooting workflow for low conversion in reductive amination.

Quantitative Data: Comparison of Reducing Agents for Reductive Amination

EntryKetoneAmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1BenzophenoneBenzylamineNaBH4MeOHrt1260
2BenzophenoneBenzylamineNaBH3CNMeOH, AcOHrt885
3BenzophenoneBenzylamineNaBH(OAc)3DCErt692
44,4'-DimethoxybenzophenoneAnilineH2, Pd/CEtOH502478
54,4'-DimethoxybenzophenoneAnilineNaBH(OAc)3DCErt895

NaBH4 = Sodium borohydride, NaBH3CN = Sodium cyanobohydride, NaBH(OAc)3 = Sodium triacetoxyborohydride, DCE = 1,2-Dichloroethane.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride [2]

  • In a clean, dry flask, dissolve the diaryl ketone (1.0 equiv.) and the amine (1.0-1.2 equiv.) in an anhydrous solvent (e.g., dichloromethane (DCM) or dichloroethane (DCE)) under an inert atmosphere.

  • Add acetic acid (1.0-1.2 equiv.) to catalyze imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Troubleshooting

Problem: Low Yield or No Reaction

Failures in Buchwald-Hartwig amination often point to issues with the catalyst system (palladium source and ligand) or the base.

Logical Relationship: Catalyst and Base Selection

G cluster_0 Amine Type cluster_1 Recommended Ligand cluster_2 Recommended Base primary_amine Primary Amine ligand_primary XPhos, RuPhos primary_amine->ligand_primary secondary_amine Secondary Amine ligand_secondary SPhos, tBuXPhos secondary_amine->ligand_secondary amide Amide ligand_amide BrettPhos amide->ligand_amide base_strong NaOtBu, LHMDS ligand_primary->base_strong ligand_secondary->base_strong base_weak K3PO4, Cs2CO3 ligand_amide->base_weak

Caption: General guide for ligand and base selection in Buchwald-Hartwig amination based on the amine substrate.

Quantitative Data: Influence of Ligand and Base on Buchwald-Hartwig Amination Yield

EntryAryl HalideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromotolueneAnilinePd2(dba)3 (1)P(t-Bu)3 (2)NaOtBuToluene10095
24-BromotolueneAnilinePd(OAc)2 (2)SPhos (4)K3PO4Dioxane11088
34-ChlorotolueneMorpholinePd2(dba)3 (1)XPhos (2)NaOtBuToluene10098
44-ChlorotolueneMorpholinePd(OAc)2 (2)RuPhos (4)LHMDSTHF8092
54-IodotolueneDiphenylaminePd(OAc)2 (2)BINAP (3)Cs2CO3Toluene11085

Pd2(dba)3 = Tris(dibenzylideneacetone)dipalladium(0), P(t-Bu)3 = Tri-tert-butylphosphine, NaOtBu = Sodium tert-butoxide, Pd(OAc)2 = Palladium(II) acetate, SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, LHMDS = Lithium bis(trimethylsilyl)amide, BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)2, 1-2 mol%) and the phosphine ligand (1.2-2.4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the aryl halide (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Ephenidine Hydrochloride Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Ephenidine hydrochloride in aqueous solutions. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Rapid degradation of this compound in neutral aqueous solution. Hydrolysis of the ethylamine side chain.Adjust the pH of the solution. This compound is likely more stable in acidic conditions (pH 4-6). Use a suitable buffer system (e.g., citrate, acetate) to maintain the desired pH.
Discoloration or precipitation of the solution upon storage. Oxidative degradation or formation of insoluble degradation products.1. Protect the solution from light by using amber vials or storing it in the dark. 2. Purge the solution and headspace with an inert gas (e.g., nitrogen, argon) to minimize contact with oxygen. 3. Consider the addition of antioxidants, such as ascorbic acid or sodium metabisulfite, at a low concentration (e.g., 0.01-0.1%). Compatibility and potential for adduct formation should be assessed.
Loss of potency over time, even in buffered and protected solutions. Temperature-dependent degradation.Store the aqueous solution at refrigerated (2-8 °C) or frozen (-20 °C) temperatures. Conduct stability studies at various temperatures to determine the optimal storage condition for your specific formulation.
Inconsistent analytical results for Ephenidine concentration. Adsorption of the compound to container surfaces.Use silanized glass vials or low-adsorption polypropylene containers. Include a surfactant (e.g., Polysorbate 80 at <0.1%) in the formulation to reduce adsorption, ensuring it does not interfere with downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: While specific degradation pathways for Ephenidine have not been extensively published, based on its 1,2-diarylethylamine structure, likely degradation routes include oxidation, N-dealkylation, and hydroxylation of the aromatic rings[1][2]. Hydrolysis under neutral or basic conditions could also be a contributing factor. Forced degradation studies are recommended to identify the specific degradation products for your formulation.

Q2: How can I perform a forced degradation study for this compound?

A2: Forced degradation studies, or stress testing, help identify potential degradation products and the intrinsic stability of the molecule[3][4]. A typical protocol involves exposing a solution of this compound to the following conditions[5]:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solution at a high temperature (e.g., 70 °C).

  • Photodegradation: Exposing the solution to UV and visible light.

Samples should be analyzed at various time points using a stability-indicating analytical method, such as HPLC-UV, to quantify the remaining this compound and detect the formation of degradation products[5][6].

Q3: What analytical methods are suitable for assessing the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying Ephenidine and related compounds[7]. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradation products[7]. It is crucial to develop and validate a stability-indicating method that can separate the parent drug from all potential degradation products[8][9].

Q4: Are there any known stabilizers for related compounds that might be effective for this compound?

A4: For phenylalkylamine drugs, antioxidants have been shown to be effective in preventing oxidative degradation[8]. The use of chelating agents, such as EDTA, can also be beneficial if metal-catalyzed oxidation is a concern. Additionally, maintaining an acidic pH through the use of buffers is a common strategy for improving the stability of amine-containing compounds. The choice and concentration of any stabilizer should be carefully evaluated for compatibility and efficacy with your specific formulation.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on an this compound aqueous solution.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_data Data Evaluation A Prepare 1 mg/mL Ephenidine HCl in aqueous solution B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose to C Base Hydrolysis (0.1 M NaOH, RT) A->C Expose to D Oxidation (3% H2O2, RT) A->D Expose to E Thermal (70°C) A->E Expose to F Photolytic (UV/Vis light) A->F Expose to G Collect samples at 0, 2, 4, 8, 24 hours B->G C->G D->G E->G F->G H Neutralize acid/base samples G->H I Analyze by validated HPLC-UV method H->I J Quantify Ephenidine HCl peak area I->J K Identify and quantify degradation peaks J->K L Determine degradation rate K->L

Forced Degradation Experimental Workflow

Methodology:

  • Preparation: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal: Place a vial of the stock solution in an oven at 70°C.

    • Photolytic: Expose a vial of the stock solution to a photostability chamber.

  • Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation: For the acid and base hydrolysis samples, neutralize the pH with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point and identify the formation of any degradation products.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a starting point for developing an HPLC method for the analysis of this compound. Method optimization will be required.

HPLC_Method_Development cluster_instrument HPLC System cluster_column Column cluster_mobile_phase Mobile Phase cluster_conditions Run Conditions cluster_validation Method Validation A HPLC with UV Detector B C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) A->B C A: 0.1% Formic Acid in Water B: Acetonitrile B->C D Gradient elution C->D E Flow rate: 1.0 mL/min D->E I Specificity F Injection volume: 10 µL G Column temperature: 30°C H Detection wavelength: ~220 nm J Linearity I->J K Accuracy & Precision J->K L Robustness K->L

HPLC Method Development Logic

Methodology:

  • System: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Solvent B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV detection at approximately 220 nm.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

References

Ephenidine Experiments in Hippocampal Slices: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ephenidine in hippocampal slice electrophysiology experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and ensure robust and reliable data collection.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ephenidine in the hippocampus?

A1: Ephenidine is a selective N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3][4] It acts as an uncompetitive channel blocker, binding to the PCP site within the NMDA receptor channel in a voltage-dependent manner, similar to ketamine.[2][3] This action inhibits the influx of Ca2+ through the NMDA receptor, which is crucial for the induction of many forms of synaptic plasticity, such as long-term potentiation (LTP).

Q2: What is the recommended working concentration of Ephenidine for blocking NMDA receptors in hippocampal slices?

A2: Effective concentrations for studying Ephenidine's effects on NMDA receptors in rat hippocampal slices range from 1 µM to 10 µM. A concentration of 1 µM produces a partial block of NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs), while 10 µM results in a near-maximal inhibition.[1][3][4] For complete blockade of LTP induction, 10 µM has been shown to be effective.[1][4]

Q3: How should I prepare and apply Ephenidine to my hippocampal slices?

A3: Ephenidine hydrochloride is generally soluble in water and aqueous solutions like artificial cerebrospinal fluid (ACSF). It is recommended to prepare a concentrated stock solution in distilled water or a suitable vehicle (e.g., a small amount of DMSO, although direct dissolution in ACSF should be tested first) and then dilute it to the final working concentration in ACSF on the day of the experiment. The final concentration of any vehicle should be kept to a minimum (typically <0.1%) to avoid off-target effects. Application is typically done via bath perfusion, allowing sufficient time for the drug to equilibrate within the slice tissue before commencing recordings.

Q4: Is Ephenidine selective for NMDA receptors over other glutamate receptors?

A4: Yes, Ephenidine displays selectivity for NMDA receptors. Studies have shown that at a concentration of 50 µM, Ephenidine does not affect AMPA receptor-mediated fEPSPs in hippocampal CA1.[1][3][4] This indicates a selective action on NMDA receptors within this concentration range.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No effect of Ephenidine on NMDA receptor-mediated responses. 1. Drug Degradation: Ephenidine solution may have degraded. 2. Inadequate Perfusion: The drug is not reaching the slice at the desired concentration. 3. Incorrect Drug Concentration: The concentration used is too low to elicit a response.1. Prepare Fresh Solutions: Always prepare fresh Ephenidine solutions from a stock on the day of the experiment. While specific stability data in ACSF at 37°C is limited, it is best practice to assume potential for degradation. 2. Check Perfusion System: Ensure your perfusion system is functioning correctly with an adequate flow rate to allow for complete exchange of the bath solution. Allow for a sufficient pre-incubation period (e.g., 20-30 minutes) after switching to the Ephenidine-containing ACSF. 3. Increase Concentration: If using a low concentration (e.g., <1 µM), consider increasing it to the 1-10 µM range, which has been shown to be effective.[1][3][4]
Variability in the degree of NMDA receptor blockade. 1. Voltage-Dependent Block: The blocking effect of Ephenidine is voltage-dependent. Changes in the holding potential of the neuron will alter the degree of block.[2][3] 2. Use-Dependent Block: As an uncompetitive channel blocker, the degree of inhibition by Ephenidine can be influenced by the level of synaptic activity.1. Maintain Consistent Holding Potential: Clamp neurons at a consistent holding potential across all experiments to ensure comparable levels of block. Be aware that at more depolarized potentials, the block may be less effective. 2. Standardize Stimulation Protocols: Use a consistent baseline stimulation frequency to ensure a steady state of channel activation and block before experimental manipulations.
Unexpected changes in baseline synaptic transmission (non-NMDA mediated). 1. Off-Target Effects: At higher concentrations, Ephenidine may have off-target effects. It shows modest activity at dopamine and noradrenaline transporters, as well as sigma 1 and 2 receptors.[1][3][4] 2. Slice Health: Prolonged exposure to any drug can potentially impact the overall health of the hippocampal slice.1. Use the Lowest Effective Concentration: Stick to the 1-10 µM range for selective NMDA receptor antagonism. If higher concentrations are necessary, be aware of potential off-target effects and consider control experiments to rule them out. 2. Monitor Slice Health: Continuously monitor the health of your slices by observing the stability of baseline responses and the overall appearance of the tissue.
Failure to induce Long-Term Potentiation (LTP) in control slices. 1. Suboptimal Slice Health: The viability of the hippocampal slices may be compromised. 2. Inappropriate LTP Induction Protocol: The stimulation protocol is not strong enough to induce LTP.1. Optimize Slice Preparation: Review your slice preparation protocol, ensuring rapid dissection, cold and oxygenated cutting solution, and adequate recovery time. 2. Adjust LTP Protocol: Ensure your stimulation intensity is appropriate and the protocol (e.g., theta-burst stimulation) is known to reliably induce LTP in your setup.
Ephenidine appears to wash out very slowly. Slow Unbinding Kinetics: Uncompetitive channel blockers can have slow dissociation rates from the receptor channel.Allow for extended washout periods. If reversal of the Ephenidine effect is required, be prepared for a prolonged washout period (potentially an hour or more). The slow kinetics are an inherent property of this class of antagonists.

Data Presentation

Table 1: Pharmacological Profile of Ephenidine

ParameterValueReceptor/TransporterReference
Ki for [3H]MK-801 binding 66 nMNMDA Receptor (PCP site)[1][2][3]
Ki for Dopamine Transporter (DAT) 379 nMDopamine Transporter[1][3][4]
Ki for Noradrenaline Transporter (NET) 841 nMNoradrenaline Transporter[1][3][4]
Ki for Sigma 1 Receptor 629 nMSigma 1 Receptor[1][3][4]
Ki for Sigma 2 Receptor 722 nMSigma 2 Receptor[1][3][4]

Table 2: Effect of Ephenidine on NMDA Receptor-Mediated fEPSPs in Hippocampal CA1

Ephenidine Concentration% Inhibition of NMDA fEPSPNotesReference
1 µM~25%Partial inhibition after 4 hours of superfusion.[1][3][4]
10 µMNear maximal inhibitionNear-complete block after 4 hours of superfusion.[1][3][4]

Table 3: Effect of Ephenidine on Long-Term Potentiation (LTP) in Hippocampal CA1

Ephenidine ConcentrationEffect on LTP InductionLTP Induction ProtocolReference
10 µMComplete BlockadeTheta Burst Stimulation (TBS)[1][4]

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol is a standard method for preparing viable hippocampal slices for electrophysiological recordings.

  • Anesthesia and Dissection: Anesthetize a rodent (e.g., Wistar rat) following approved institutional guidelines. Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., sucrose-based ACSF).

  • Slicing: Mount the brain on a vibratome stage and cut 300-400 µm thick coronal or horizontal slices containing the hippocampus.

  • Recovery: Transfer the slices to a holding chamber containing ACSF oxygenated with 95% O2 / 5% CO2. Allow the slices to recover at 32-34°C for at least 30 minutes, followed by at least 1 hour at room temperature before recording.

Protocol 2: Induction of LTP in the CA1 Region in the Presence of Ephenidine

This protocol details the steps for assessing the effect of Ephenidine on LTP at the Schaffer collateral-CA1 synapse.

  • Slice Placement and Equilibration: Place a recovered hippocampal slice in the recording chamber and perfuse with oxygenated ACSF at a constant rate (e.g., 2-3 mL/min) at 30-32°C.

  • Electrode Placement: Position a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and a recording electrode in the apical dendritic layer of CA1 to record fEPSPs.

  • Baseline Recording: After allowing the slice to equilibrate in the recording chamber, establish a stable baseline of fEPSP responses for at least 20-30 minutes by stimulating at a low frequency (e.g., 0.05 Hz).

  • Ephenidine Application: Switch the perfusion to ACSF containing the desired concentration of Ephenidine (e.g., 10 µM). Allow the drug to perfuse and equilibrate for at least 30 minutes, ensuring the fEPSP baseline is stable.

  • LTP Induction: Induce LTP using a standard protocol, such as Theta Burst Stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval, repeated twice with a 20-second interval).

  • Post-Induction Recording: Continue recording the fEPSP for at least 60 minutes post-induction to assess the magnitude and stability of potentiation.

Visualizations

Ephenidine_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Action Potential Action Potential Glutamate Release Glutamate Release Action Potential->Glutamate Release NMDA_R NMDA Receptor Glutamate Release->NMDA_R Binds AMPA_R AMPA Receptor Glutamate Release->AMPA_R Binds Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Depolarization Depolarization AMPA_R->Depolarization LTP_Induction LTP Induction Cascade Ca_Influx->LTP_Induction Ephenidine Ephenidine Ephenidine->NMDA_R Blocks Channel Depolarization->NMDA_R Relieves Mg2+ block

Caption: Ephenidine's mechanism of action in blocking LTP induction.

Experimental_Workflow_LTP Slice_Prep Hippocampal Slice Preparation & Recovery Baseline Establish Stable Baseline fEPSPs Slice_Prep->Baseline Drug_App Bath Apply Ephenidine (e.g., 10 µM) Baseline->Drug_App LTP_Induction Induce LTP (Theta Burst Stimulation) Drug_App->LTP_Induction Post_LTP Record Post-Induction fEPSPs for 60+ min LTP_Induction->Post_LTP Analysis Data Analysis: Compare LTP magnitude Post_LTP->Analysis

Caption: Workflow for assessing Ephenidine's effect on LTP.

Troubleshooting_Logic Start Ephenidine has no effect on NMDA-mediated current Check_Solution Is the Ephenidine solution fresh? Start->Check_Solution Check_Perfusion Is the perfusion system working correctly? Check_Solution->Check_Perfusion Yes Solution_OK Prepare fresh solution Check_Solution->Solution_OK No Check_Conc Is the concentration >1 µM? Check_Perfusion->Check_Conc Yes Perfusion_OK Verify flow rate and equilibration time Check_Perfusion->Perfusion_OK No Conc_OK Increase concentration Check_Conc->Conc_OK No End Re-evaluate experiment Check_Conc->End Yes Solution_OK->Start Perfusion_OK->Start Conc_OK->Start

Caption: Troubleshooting logic for lack of Ephenidine effect.

References

How to ensure consistent results in Ephenidine hydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ephenidine Hydrochloride Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent and reproducible results in studies involving this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and fundamental properties of this compound to establish a baseline for consistent experimental setup.

Q1: What is this compound and what is its primary mechanism of action?

A1: Ephenidine (N-Ethyl-1,2-diphenylethanamine), often available as a hydrochloride salt, is a dissociative anesthetic belonging to the diarylethylamine class.[1][2][3] Its primary mechanism of action is as a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist.[1][3][4] It acts as an uncompetitive, voltage-dependent open-channel blocker at the phencyclidine (PCP) binding site within the NMDA receptor ion channel, a mechanism similar to ketamine.[4][5][6] This action inhibits the influx of calcium ions (Ca²⁺), which is critical for synaptic plasticity and neurotransmission.[7][8][9]

Q2: How should this compound be stored to ensure its stability and purity?

A2: To maintain the integrity of this compound, proper storage is crucial. It should be stored at -20°C in a tightly sealed, light-resistant container, such as an amber vial, to prevent degradation from light and moisture.[10][11][12] For long-term stability, a neat solid formulation is recommended, and some suppliers suggest stability for at least two years under these conditions.[12] Always refer to the supplier's Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for specific storage guidelines.[10]

Q3: What are the key safety precautions for handling this compound powder?

A3: Safe handling of this compound is paramount. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[13] Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times.[11][13][14] Avoid direct contact with skin and eyes. An emergency plan, including access to eyewash stations and safety showers, should be in place.[11][13]

Q4: What are the known metabolites of Ephenidine and how might they influence experimental results?

A4: Ephenidine undergoes several Phase I metabolic transformations, including N-oxidation, N-dealkylation, and hydroxylation of the benzyl and phenyl rings.[1][15] These metabolites are then conjugated via glucuronidation or sulfation in Phase II metabolism.[1][15] The presence of active metabolites could contribute to the overall pharmacological effect and variability in in vivo studies. Therefore, it is important to consider metabolic profiles when interpreting data, especially in long-duration experiments or when comparing results across species with different metabolic rates.

Part 2: Troubleshooting Guides

This section provides structured guidance in a question-and-answer format to address specific issues that may arise during experimentation, leading to inconsistent results.

Issue Category 1: Compound Purity and Preparation

Q: My results show high variability between batches of this compound. How can I ensure the consistency of my starting material?

A: Potential Causes & Solutions

  • Purity and Isomeric Contamination: Different synthesis routes can produce impurities or isomers, such as 1-(2,2-diphenylethyl)piperidine (2,2-DEP) if diphenidine is the target, which can have different pharmacological activities.[16] Street samples of related compounds have been found to contain unexpected and toxic impurities.[17]

    • Solution: Always source this compound from a reputable supplier that provides a detailed Certificate of Analysis (CoA) with purity assessment (ideally ≥98%) using methods like NMR, LC-MS, and elemental analysis.[12] If possible, perform in-house verification of identity and purity for each new batch.

  • Solvent and Salt Form: The compound may be supplied in different salt forms or solvates, which can affect solubility and bioavailability.

    • Solution: Confirm the exact salt form (hydrochloride) and check for any residual solvents.[12] Standardize the solvent used for preparing stock solutions. This compound is often dissolved in acetonitrile or a suitable buffer.[18]

  • Degradation: Improper storage can lead to chemical degradation.

    • Solution: Adhere strictly to recommended storage conditions (-20°C, protected from light and moisture).[10][12] Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.

Issue Category 2: In Vitro Experimentation

Q: I am observing inconsistent inhibition of NMDA receptor currents in my electrophysiology experiments (e.g., patch-clamp). What could be the cause?

A: Potential Causes & Solutions

  • Voltage-Dependence: Ephenidine is a voltage-dependent NMDA receptor antagonist.[4][5][6] Its blocking efficacy changes with the membrane potential.

    • Solution: Ensure that the holding potential is consistent across all experiments. To fully characterize the block, test the compound at a range of membrane potentials.

  • Receptor Subtype Variability: The affinity of NMDA receptor channel blockers can vary between different brain regions due to the expression of different NMDA receptor subtypes (e.g., containing GluN2A vs. GluN2B subunits).[19][20]

    • Solution: Be consistent with the specific cell type or brain region being studied. If using primary neuronal cultures, be aware of potential heterogeneity. Acknowledge that binding affinities may differ from published values if the tissue source is different.

  • Inadequate Equilibration Time: Ephenidine's inhibition of NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) can take time to reach maximum effect. One study noted that near-maximal inhibition was achieved after a 4-hour superfusion.[4][6]

    • Solution: Establish a sufficient pre-incubation or superfusion time to allow the drug to reach equilibrium in your system. Perform a time-course experiment to determine the optimal duration.

Issue Category 3: In Vivo and Behavioral Studies

Q: My behavioral study results (e.g., locomotor activity, sensorimotor gating) have poor reproducibility. How can I reduce this variability?

A: Potential Causes & Solutions

  • Pharmacokinetics and Metabolism: The route of administration, absorption rate, and metabolism can lead to variable plasma and brain concentrations of Ephenidine and its active metabolites.[15]

    • Solution: Standardize the route of administration, time of day for testing (to control for circadian rhythms), and subject fasting state. Conduct pilot pharmacokinetic studies to determine the time to maximum concentration (Tmax) and dose-response relationship in your specific animal model.

  • Off-Target Effects: Besides its primary action on NMDA receptors, Ephenidine has weaker affinities for dopamine and norepinephrine transporters and sigma receptors.[1][3][4] These off-target effects could contribute to behavioral outcomes and increase variability.

    • Solution: Design experiments to isolate the NMDA-mediated effects. This can involve using control compounds with different receptor profiles or co-administering antagonists for the off-target receptors.[5]

  • Dissociative vs. Other Effects: The dissociative properties of Ephenidine can confound the interpretation of cognitive or motor tasks.[21][22] An animal may perform poorly on a task not because of a specific cognitive deficit, but due to a general dissociative state.

    • Solution: Include a battery of behavioral tests to differentiate between cognitive, motor, and dissociative effects.[5] For example, pair a cognitive task like the Morris water maze with an open-field test to assess locomotor activity and anxiety-like behavior.

Part 3: Data Presentation and Protocols

Quantitative Data Summary

For consistent research, it is vital to reference established pharmacological data. The table below summarizes key in vitro binding affinities for Ephenidine.

TargetLigandKi (nM)Assay TypeSpeciesReference
NMDA Receptor (PCP Site) [³H]-MK-80166Radioligand BindingRat[4][6]
Dopamine Transporter (DAT) -379Radioligand BindingRat[1][4]
Norepinephrine Transporter (NET) -841Radioligand BindingRat[1][4]
Sigma-1 Receptor (σ₁R) -629Radioligand BindingRat[1][4]
Sigma-2 Receptor (σ₂R) -722Radioligand BindingRat[1][4]

Table 1: In Vitro Binding Profile of Ephenidine.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is adapted from methodologies used to determine the binding affinity of NMDA receptor antagonists.[23]

  • Tissue Preparation: Use forebrain homogenates from adult rats as the source of NMDA receptors. Prepare the tissue as described by Reynolds and Sharma.[23]

  • Assay Buffer: Prepare a 10 mM HEPES buffer, pH 7.4.

  • Incubation: In assay tubes, combine the brain homogenate (approx. 100 µg/mL protein), 1 nM [³H]-MK-801 (radioligand), 100 µM glutamate, and 10 µM glycine.

  • Competition: Add varying concentrations of unlabeled this compound to compete with the radioligand.

  • Nonspecific Binding: Determine nonspecific binding in a parallel set of tubes containing a high concentration (e.g., 30 µM) of unlabeled (+)-MK-801.[23]

  • Incubation & Termination: Incubate the mixture at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium. Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Analysis: Calculate the Ki value using the Cheng-Prusoff equation from the IC₅₀ value obtained by nonlinear regression analysis of the competition curve.

Protocol 2: In Vitro Electrophysiology - Inhibition of fEPSPs

This protocol outlines a method to measure the functional antagonism of NMDA receptors in brain slices.[4][6]

  • Slice Preparation: Prepare transverse hippocampal slices (300-400 µm thick) from adult rats.

  • Recording: Place a slice in a recording chamber and perfuse with artificial cerebrospinal fluid (aCSF). Record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region by stimulating the Schaffer collateral pathway.

  • Isolation of NMDA Component: To isolate NMDA receptor-mediated fEPSPs, perform the recording in aCSF containing low Mg²⁺ (e.g., 0.1 mM) and an AMPA receptor antagonist (e.g., NBQX).

  • Baseline Recording: Record a stable baseline of NMDA-fEPSPs for at least 20 minutes.

  • Drug Application: Perfuse the slice with a known concentration of this compound (e.g., 1 µM or 10 µM) for an extended period (e.g., up to 4 hours) to ensure full effect.[4][6]

  • Data Analysis: Measure the amplitude or slope of the fEPSP. Express the effect of Ephenidine as a percentage inhibition of the baseline response.

Part 4: Visualizations

Diagrams of Pathways and Workflows

The following diagrams illustrate key concepts and workflows relevant to Ephenidine research.

NMDA_Pathway Glutamate Glutamate (Presynaptic Release) AMPA AMPA Receptor Glutamate->AMPA Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Depolarization Membrane Depolarization AMPA->Depolarization Na⁺ influx Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Allows Ephenidine Ephenidine Ephenidine->NMDA_R Blocks Channel Mg_Block Mg²⁺ Block Mg_Block->NMDA_R Blocks Channel Depolarization->Mg_Block Relieves Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity

Caption: Simplified NMDA receptor signaling pathway and site of Ephenidine action.

Experimental_Workflow cluster_prep Phase 1: Preparation & Verification cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation A Source Compound (from reputable supplier) B Verify Purity & Identity (CoA, LC-MS, NMR) A->B C Prepare Stock Solution (Standardized solvent, fresh) B->C D In Vitro Assay (e.g., Receptor Binding) C->D E In Vivo Study (e.g., Behavioral Test) C->E G Data Collection D->G F Establish Dose-Response & Time-Course E->F F->G H Statistical Analysis (Control for variables) G->H I Interpret Results (Consider metabolism & off-targets) H->I

Caption: Workflow for ensuring consistent results in Ephenidine studies.

Troubleshooting_Logic Start Inconsistent Results Observed CheckPurity Is compound purity verified for each batch? Start->CheckPurity VerifyPurity Action: Verify purity using NMR/LC-MS CheckPurity->VerifyPurity No CheckProtocol Are experimental protocols strictly standardized? CheckPurity->CheckProtocol Yes VerifyPurity->CheckProtocol Standardize Action: Standardize all parameters (dose, time, etc.) CheckProtocol->Standardize No CheckControls Are positive/negative controls consistent? CheckProtocol->CheckControls Yes Standardize->CheckControls ReviewControls Action: Troubleshoot control conditions CheckControls->ReviewControls No ConsiderVariables Consider confounding variables: - Metabolism - Off-target effects - Animal model specifics CheckControls->ConsiderVariables Yes ReviewControls->ConsiderVariables End Consistent Results ConsiderVariables->End

References

Best practices for the storage and handling of Ephenidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. Ephenidine hydrochloride is a research chemical, and detailed information regarding its long-term stability, solubility in various solvents, and specific handling protocols is not extensively documented in publicly available resources. This guide is based on general best practices for handling research chemicals and available safety data. All laboratory work should be conducted by trained personnel in a controlled environment.

Frequently Asked Questions (FAQs)

1. How should this compound be stored upon receipt?

While specific long-term storage conditions are not detailed in available safety data sheets, general best practices for novel research compounds should be followed. The provided Safety Data Sheet (SDS) from Cayman Chemical advises storing the compound in accordance with the information listed on the product insert.[1] For compounds with unknown long-term stability, it is prudent to store them in a tightly sealed container, protected from light and moisture. A common recommendation for new or uncharacterized compounds is to store them at -20°C.

2. What are the recommended handling procedures for this compound in a laboratory setting?

According to the available safety information, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, as a matter of good laboratory practice, all research chemicals should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1]

  • General Hygiene: Practice good general protective and hygienic measures.[1]

3. Is this compound stable under normal laboratory conditions?

The chemical stability of this compound is not extensively documented. The available SDS states that thermal decomposition should be avoided, and no dangerous reactions are known under normal specifications of use.[1] To ensure the integrity of your sample, it is best to minimize its exposure to high temperatures, strong light, and air. For long-term storage, keeping the compound in a desiccated, dark, and cold environment is advisable.

4. What is the known solubility of this compound?

Quantitative solubility data for this compound in various solvents is not provided in the available search results. The SDS from Cayman Chemical indicates that the solubility in water is "not determined".[1] When working with a new compound, it is recommended to perform small-scale solubility tests in common laboratory solvents (e.g., water, ethanol, DMSO, DMF) to determine the most suitable solvent for your experimental needs.

5. What should I do in case of a spill?

For minor spills, the recommended procedure is to mechanically pick up the material and place it in a suitable container for disposal.[1] Ensure you are wearing appropriate PPE during cleanup. Avoid generating dust. For larger spills, follow your institution's established protocols for chemical spills. Do not allow the substance to enter sewers or surface and ground water.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected experimental results Compound degradationReview storage conditions. Ensure the compound has been protected from light, moisture, and extreme temperatures. Consider obtaining a fresh batch of the compound if degradation is suspected.
Incomplete dissolutionThe solubility of this compound is not well-documented.[1] Experiment with different solvents and sonication to ensure complete dissolution. Always visually inspect for any undissolved particulate matter before use.
Weighing inaccuraciesEnsure your balance is properly calibrated. This compound is a solid, and static electricity can sometimes affect weighing. Use an anti-static device if necessary.
Difficulty dissolving the compound Inappropriate solvent choiceAs solubility data is not readily available, a solvent screen may be necessary. Test solubility in small, precise amounts of various common laboratory solvents.
Insufficient mixingUse appropriate mixing techniques such as vortexing or sonication to aid dissolution.

Experimental Workflow

Below is a generalized workflow for handling a new research chemical like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_cleanup Cleanup & Storage prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe handling_weigh Weigh Compound in a Ventilated Enclosure prep_ppe->handling_weigh handling_dissolve Prepare Stock Solution (Perform solubility test if needed) handling_weigh->handling_dissolve exp_run Perform Experiment handling_dissolve->exp_run cleanup_waste Dispose of Waste According to Institutional Protocols exp_run->cleanup_waste cleanup_store Store Remaining Compound in Designated Conditions cleanup_waste->cleanup_store

General workflow for handling a new research chemical.

References

How to prevent degradation of Ephenidine hydrochloride during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ephenidine hydrochloride during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, a diarylethylamine, is susceptible to degradation under several conditions. The primary factors to control during experimental procedures are:

  • Exposure to Light (Photodegradation): UV and visible light can induce photochemical reactions.

  • pH Extremes (Hydrolysis): Both acidic and alkaline conditions can promote the hydrolysis of the molecule.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products, such as N-oxides.[1]

  • Elevated Temperatures (Thermal Degradation): High temperatures can accelerate the rate of degradation.

Q2: What are the known or suspected degradation products of this compound?

  • N-oxide of Ephenidine: Oxidation of the tertiary amine group is a common degradation pathway for similar compounds.

  • N-dealkylated products: Cleavage of the N-ethyl group.

  • Hydroxylated derivatives: Addition of hydroxyl groups to the phenyl rings.[1]

It is crucial to perform a forced degradation study under your specific experimental conditions to identify the actual degradation products that may form.

Q3: How should I store this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is recommended to:

  • Store the solid compound in a tightly sealed container to protect it from moisture and air.

  • Protect the compound from light by using an amber-colored vial or by storing it in a dark place.

  • For long-term storage, it is advisable to keep it in a freezer at -20°C.

Q4: How can I prepare stable solutions of this compound for my experiments?

A4: To prepare stable solutions:

  • Use high-purity, degassed solvents.

  • If possible, prepare solutions fresh before each experiment.

  • If solutions need to be stored, they should be kept at a low temperature (2-8°C or -20°C) and protected from light.

  • The choice of solvent can impact stability. While this compound is soluble in solvents like acetonitrile, the stability in aqueous buffers at different pH values should be experimentally determined.

Troubleshooting Guides

Issue 1: Inconsistent results in analytical chromatography (HPLC, GC-MS).
Symptom Possible Cause Troubleshooting Steps
Appearance of unexpected peaks in the chromatogram.Degradation of this compound in the sample or during the analytical run.1. Analyze a freshly prepared standard: Compare the chromatogram of a newly prepared standard with the problematic sample to confirm if the extra peaks are present only in the sample. 2. Evaluate sample preparation: Ensure that the sample preparation procedure does not involve harsh conditions (e.g., high temperature, extreme pH, exposure to strong light). 3. Check the stability of the stock solution: If the stock solution has been stored for an extended period, re-analyze it to check for degradation.
Decrease in the peak area of Ephenidine over time.Degradation of the analyte in the prepared samples, especially if left in an autosampler for a long duration.1. Perform a stability study in the autosampler: Inject the same sample at different time points (e.g., 0, 4, 8, 24 hours) to assess its stability under the autosampler conditions. 2. Use a cooled autosampler: If available, set the autosampler temperature to a lower value (e.g., 4°C) to slow down potential degradation.
Poor peak shape (e.g., tailing, fronting).Interaction of the analyte with active sites in the chromatographic system, or co-elution with a degradation product.1. Ensure an inert flow path: Use deactivated liners and columns, especially for GC-MS. 2. Optimize the mobile phase: For HPLC, adjust the pH or the ionic strength of the mobile phase to improve peak shape. 3. Perform peak purity analysis: Use a PDA detector in HPLC to check for co-eluting impurities under the main peak.
Issue 2: Reduced potency or unexpected effects in in-vitro/in-vivo experiments.
Symptom Possible Cause Troubleshooting Steps
The observed biological effect is lower than expected.Degradation of this compound in the dosing solution, leading to a lower effective concentration.1. Verify the concentration of the dosing solution: Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of this compound in the solution immediately before use. 2. Assess the stability in the vehicle: If the dosing solution is prepared in a complex biological medium, perform a stability study by incubating the solution under the experimental conditions (e.g., 37°C) and measuring the concentration at different time points.
Unexplained cytotoxicity or off-target effects.Formation of toxic degradation products.1. Analyze the dosing solution for impurities: Use a high-resolution analytical technique (e.g., LC-MS/MS) to screen for the presence of degradation products. 2. Prepare fresh solutions: Always use freshly prepared dosing solutions to minimize the formation of degradants.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

3. Sample Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze using a suitable analytical method (e.g., HPLC-PDA or LC-MS).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Example GC-MS Method for Analysis of Ephenidine

This method is adapted from a published procedure for the analysis of diphenidine derivatives.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 20°C/min to 280°C, hold for 3 minutes.

    • Ramp 2: 25°C/min to 315°C, hold for 12 minutes.

  • Injection Mode: Splitless.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Range: m/z 35-500.

Visualizations

experimental_workflow Experimental Workflow for Ephenidine Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Ephenidine HCl Stock Solution (1 mg/mL) stress_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) stock->stress_samples control Prepare Unstressed Control Sample stock->control analytical_method Develop Stability-Indicating Analytical Method (e.g., HPLC) stress_samples->analytical_method control->analytical_method analysis Analyze all Samples analytical_method->analysis comparison Compare Chromatograms of Stressed vs. Control Samples analysis->comparison identification Identify and Characterize Degradation Products (LC-MS) comparison->identification quantification Quantify Degradation and Assess Mass Balance identification->quantification

Caption: Workflow for assessing Ephenidine HCl stability.

degradation_pathways Potential Degradation Pathways of Ephenidine cluster_degradation Degradation Products Ephenidine Ephenidine N_Oxide N-Oxide Ephenidine->N_Oxide Oxidation N_Dealkylated N-Dealkylated Metabolite Ephenidine->N_Dealkylated N-Dealkylation (e.g., enzymatic, chemical) Hydroxylated Hydroxylated Metabolites Ephenidine->Hydroxylated Hydroxylation (e.g., enzymatic, chemical)

References

Validating the purity of a synthesized batch of Ephenidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on validating the purity of a synthesized batch of Ephenidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: The most common and reliable methods for assessing the purity of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][] Melting point analysis can also serve as a preliminary indicator of purity.[3]

Q2: What are the expected physical properties of pure this compound?

A2: Pure this compound is typically a solid powder. While extensive data is not available in all search results, related compounds are often white or off-white crystalline powders.

Q3: How can I identify potential impurities in my synthesized this compound?

A3: Impurities can be starting materials, by-products from the synthesis, or degradation products. Techniques like GC-MS and HPLC-MS are powerful for identifying and quantifying these impurities by comparing the obtained spectra and retention times with known standards or reference libraries.

Q4: What should I do if I observe peak tailing in my HPLC chromatogram?

A4: Peak tailing for amine compounds like Ephenidine is often due to interactions with acidic silanol groups on the HPLC column.[4] To mitigate this, you can use a base-deactivated column, adjust the mobile phase pH to be more basic, or use an ion-pairing reagent.[4][5]

Q5: My GC-MS results show poor peak shape for Ephenidine. What could be the cause?

A5: Poor peak shape in GC-MS for amine-containing compounds can be due to activity in the inlet liner or the column itself.[6] Using a deactivated or ultra-inert liner and a suitable column is crucial.[7][8] Chemical derivatization can also improve chromatographic performance.[9]

Troubleshooting Guides

GC-MS Analysis
Symptom Possible Cause(s) Suggested Solution(s)
No peak or low signal - Sample concentration too low.- Leak in the injector.- Improper column installation.- Increase sample concentration.- Perform a leak check.- Reinstall the column correctly.[6]
Peak tailing - Active sites in the liner or column.- Column temperature too low.- Use a deactivated liner and column.- Increase the column temperature.[10]
Baseline noise or drift - Contaminated carrier gas or detector.- Column bleed.- Use high-purity carrier gas and check for leaks.- Condition the column.[10]
Inconsistent retention times - Fluctuations in oven temperature or carrier gas flow rate.- Column degradation.- Ensure stable GC conditions.- Replace the column.[10]
HPLC Analysis
Symptom Possible Cause(s) Suggested Solution(s)
Poor retention on C18 column - Ephenidine is a polar amine with limited hydrophobic interaction.- Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column.- Employ an ion-pairing reagent in the mobile phase.[4]
Peak fronting - Column overload.- Inappropriate sample solvent.- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase.[11]
Split peaks - Issue with the injector rotor seal.- Column blockage at the inlet.- Replace the rotor seal.- Back-flush the column or replace the inlet frit.[12]
High backpressure - Blockage in the system (e.g., column frit, tubing).- Particulate matter from the sample.- Filter the mobile phase and sample.- Systematically check components for blockage.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of Ephenidine. Optimization may be required based on the specific instrument and impurities expected.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless injection)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-500 m/z

Data Interpretation: The mass spectrum of Ephenidine is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the ethylamine side chain and the diphenylmethane moiety.[13][14] A reference mass spectrum can be found on databases such as mzCloud.[15]

Parameter Expected Result
Retention Time Dependent on the specific GC system and conditions.
Molecular Ion (M+) m/z 225
Major Fragments To be determined from the mass spectrum.
High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method suitable for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (base-deactivated)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM ammonium formate, pH adjusted to 8.5 with ammonium hydroxide). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Parameter Expected Result
Retention Time Dependent on the final mobile phase composition.
Purity Calculation Based on the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and purity assessment.

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6)).[16] Ensure the sample is fully dissolved and filter it into a 5 mm NMR tube if any particulate matter is present.[17][18]

¹H NMR (Proton NMR):

  • Expected Chemical Shifts: Aromatic protons (in the range of 7-8 ppm), protons of the ethyl group, and protons of the phenethylamine backbone. The exact shifts will depend on the solvent used.

  • Purity Assessment: The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be used for precise purity determination by integrating the signals of the analyte against a certified internal standard.[19]

¹³C NMR (Carbon-13 NMR):

  • Expected Signals: Signals corresponding to the different carbon environments in the molecule, including aromatic carbons and aliphatic carbons.

  • Structural Confirmation: The number and chemical shifts of the signals provide confirmation of the carbon skeleton of the Ephenidine molecule.

Visualizations

Purity_Validation_Workflow cluster_synthesis Synthesized Batch cluster_preliminary Preliminary Checks cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis cluster_results Final Assessment Synthesized_Product Ephenidine HCl Batch Physical_Properties Physical Property Assessment Synthesized_Product->Physical_Properties Melting_Point Melting Point Analysis Physical_Properties->Melting_Point HPLC HPLC Purity (Area %) Melting_Point->HPLC GCMS GC-MS Identification & Purity HPLC->GCMS NMR NMR Structural Confirmation GCMS->NMR Purity_Report Purity Validation Report NMR->Purity_Report

Caption: Workflow for Ephenidine HCl Purity Validation.

HPLC_Troubleshooting cluster_problems Common Problems cluster_solutions Potential Solutions Start HPLC Issue Detected Peak_Tailing Peak Tailing Start->Peak_Tailing Poor_Retention Poor Retention Start->Poor_Retention Split_Peaks Split Peaks Start->Split_Peaks Sol_Base_Deactivated Use Base-Deactivated Column Peak_Tailing->Sol_Base_Deactivated Sol_Adjust_pH Adjust Mobile Phase pH Peak_Tailing->Sol_Adjust_pH Sol_HILIC Use HILIC Column Poor_Retention->Sol_HILIC Sol_Ion_Pairing Use Ion-Pairing Reagent Poor_Retention->Sol_Ion_Pairing Sol_Check_Injector Check Injector Seal Split_Peaks->Sol_Check_Injector Sol_Replace_Frit Replace Column Inlet Frit Split_Peaks->Sol_Replace_Frit

Caption: HPLC Troubleshooting Logic for Amine Compounds.

References

Validation & Comparative

A Comparative Analysis of Ephenidine and Ketamine as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Ephenidine and Ketamine, two N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented is supported by experimental data to assist researchers in understanding the pharmacological nuances of these compounds.

Introduction

Ketamine, a well-established dissociative anesthetic and antidepressant, and Ephenidine, a newer diarylethylamine compound, both exert their primary mechanism of action through the antagonism of the NMDA receptor, a critical component of excitatory neurotransmission in the central nervous system.[1][2] By blocking the NMDA receptor ion channel, these compounds interfere with glutamatergic signaling, leading to their characteristic dissociative, anesthetic, and potential therapeutic effects.[1][2] This guide offers a side-by-side comparison of their receptor binding profiles, pharmacokinetics, and the experimental methodologies used to characterize these properties.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters of Ephenidine and Ketamine based on available experimental data.

Table 1: NMDA Receptor Binding Affinity

CompoundRadioligandPreparationKᵢ (nM)Reference
Ephenidine [³H]MK-801Rat brain homogenate66.4 ± 3.7[1]
Ketamine [³H]MK-801Rat brain homogenate324 ± 19[1]

Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Selectivity Profile of Ephenidine

Receptor/TransporterKᵢ (nM)
NMDA Receptor (PCP site)66
Dopamine Transporter (DAT)379
Norepinephrine Transporter (NET)841
Sigma 1 (σ₁) Receptor629
Sigma 2 (σ₂) Receptor722

Data from Kang et al. (2016) indicates that Ephenidine is a selective NMDA receptor antagonist, with significantly lower affinity for other tested sites.[1][2]

Table 3: Comparative Pharmacokinetics

ParameterEphenidineKetamine
Bioavailability Data not readily availableOral: Poor; Nasal: Relatively high
Metabolism N-oxidation, N-dealkylation, hydroxylationPrimarily by CYP3A4 and CYP2B6 to norketamine
Active Metabolites Not well characterizedNorketamine, hydroxynorketamine
Half-life Data not readily availableVaries with route of administration

Pharmacokinetic data for Ephenidine is limited in the current scientific literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the study of NMDA receptor antagonists.

NMDA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_antagonists Antagonists Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate Release Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Activation Downstream_Signaling Downstream Signaling (e.g., LTP, Synaptic Plasticity) Ca_Channel->Downstream_Signaling Ca²⁺ Influx Ephenidine Ephenidine Ephenidine->Ca_Channel Block Ketamine Ketamine Ketamine->Ca_Channel Block

Caption: NMDA Receptor Signaling Pathway and Antagonist Action.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_electro Electrophysiology Prep Prepare Rat Brain Membrane Homogenate Incubate Incubate with [³H]MK-801 and Test Compound (Ephenidine or Ketamine) Prep->Incubate Filter Filter and Wash to Separate Bound and Free Ligand Incubate->Filter Count Scintillation Counting to Measure Radioactivity Filter->Count Analyze Calculate Kᵢ Value Count->Analyze Slice Prepare Hippocampal Slices Record_Baseline Record Baseline NMDA Receptor-Mediated EPSCs Slice->Record_Baseline Apply_Drug Apply Ephenidine or Ketamine Record_Baseline->Apply_Drug Record_Post Record Post-Drug EPSCs Apply_Drug->Record_Post Compare Compare Pre- and Post-Drug Responses to Determine Blockade Record_Post->Compare

Caption: Experimental Workflow for Comparing NMDA Receptor Antagonists.

Comparative_Analysis_Logic Goal Comparative Analysis of Ephenidine and Ketamine Binding Receptor Binding Affinity (Kᵢ at NMDA Receptor) Goal->Binding Selectivity Selectivity Profile (Binding to other receptors) Goal->Selectivity Pharmacokinetics Pharmacokinetic Properties (ADME) Goal->Pharmacokinetics Functional Functional Assays (Electrophysiology, Behavior) Goal->Functional Conclusion Overall Pharmacological Profile Binding->Conclusion Potency Selectivity->Conclusion Off-target effects Pharmacokinetics->Conclusion Dosing & Duration Functional->Conclusion In vivo efficacy

Caption: Logical Flow of the Comparative Analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of NMDA receptor antagonists.

Radioligand Binding Assay ([³H]MK-801)

This assay determines the binding affinity of a compound to the PCP site within the NMDA receptor ion channel.

1. Membrane Preparation:

  • Whole rat brains (excluding cerebellum) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.

  • The resulting pellet is resuspended in fresh buffer and centrifuged again. This wash step is repeated three times to remove endogenous glutamate and other interfering substances.

  • The final pellet is resuspended in a known volume of buffer, and the protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, combine the following in each well:

    • 50 µL of membrane homogenate (containing a specific amount of protein, e.g., 100-200 µg).

    • 50 µL of [³H]MK-801 (a radiolabeled ligand that binds to the PCP site) at a fixed concentration (e.g., 1-2 nM).

    • 50 µL of either buffer (for total binding), a high concentration of a known non-specific ligand like unlabeled MK-801 (10 µM, for non-specific binding), or varying concentrations of the test compound (Ephenidine or Ketamine).

  • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

  • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the effect of a compound on the electrical currents mediated by NMDA receptors in individual neurons.

1. Slice Preparation:

  • Acutely prepare coronal or sagittal brain slices (e.g., 300-400 µm thick) from a rodent, typically containing the hippocampus, a brain region with high NMDA receptor expression.

  • Slices are prepared in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).

  • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Recording Setup:

  • A single slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.

  • Neurons (e.g., CA1 pyramidal neurons in the hippocampus) are visualized using infrared differential interference contrast (IR-DIC) microscopy.

  • Glass micropipettes (3-5 MΩ resistance) are filled with an internal solution containing salts that mimic the intracellular environment and are used to form a high-resistance seal (giga-seal) with the membrane of a target neuron.

3. Whole-Cell Recording:

  • The membrane patch under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of transmembrane currents.

  • The neuron is voltage-clamped at a holding potential (e.g., -70 mV).

  • NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of afferent fibers (e.g., Schaffer collaterals). To isolate NMDA receptor currents, experiments are often performed in the presence of an AMPA receptor antagonist (e.g., NBQX) and in low magnesium aCSF to relieve the voltage-dependent magnesium block of the NMDA receptor channel.

4. Drug Application and Data Analysis:

  • After recording a stable baseline of NMDA receptor-mediated EPSCs, the test compound (Ephenidine or Ketamine) is bath-applied at a known concentration.

  • The effect of the compound on the amplitude of the evoked EPSCs is recorded.

  • The percentage of inhibition of the NMDA receptor current is calculated by comparing the current amplitude in the presence of the drug to the baseline amplitude. A concentration-response curve can be generated to determine the IC₅₀ of the compound. The voltage-dependency of the block can also be assessed by measuring the current at different holding potentials.[1][2]

Conclusion

Both Ephenidine and Ketamine are potent antagonists of the NMDA receptor. However, the available data indicates that Ephenidine exhibits a significantly higher binding affinity for the NMDA receptor's PCP site compared to Ketamine.[1] Ephenidine also demonstrates a degree of selectivity for the NMDA receptor over other tested monoamine transporters and sigma receptors.[1][2] While the pharmacodynamics of Ketamine are well-characterized, further research is required to fully elucidate the pharmacokinetic profile of Ephenidine to enable a more comprehensive comparison. The experimental protocols outlined in this guide provide a foundation for researchers to conduct further comparative studies on these and other NMDA receptor antagonists.

References

Validating the selectivity of Ephenidine for NMDA receptors over other CNS receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Bristol, UK – December 7, 2025 – A comprehensive analysis of available binding data confirms that Ephenidine, a diarylethylamine compound, exhibits a high degree of selectivity for the N-methyl-D-aspartate (NMDA) receptor over a wide range of other central nervous system (CNS) receptors. This guide provides a detailed comparison of Ephenidine's binding affinities and outlines the experimental methodologies used to validate its receptor selectivity profile, offering valuable insights for researchers, scientists, and drug development professionals.

Ephenidine has been identified as a potent inhibitor of the NMDA receptor, acting at the phencyclidine (PCP) site within the receptor's ion channel.[1] This mechanism of action is shared with other dissociative anesthetics like ketamine. The selectivity of a compound for its intended target is a critical factor in drug development, as off-target interactions can lead to undesirable side effects. This analysis consolidates the existing data to provide a clear picture of Ephenidine's receptor interaction profile.

Comparative Binding Affinity of Ephenidine

The selectivity of Ephenidine for the NMDA receptor is evident when its binding affinity is compared to its affinity for other major CNS receptors. The following table summarizes the inhibition constants (Ki) of Ephenidine at the NMDA receptor and several other key receptors and transporters. A lower Ki value indicates a higher binding affinity.

Receptor/Transporter Radioligand Ki (nM) Selectivity (fold) vs. NMDA
NMDA (PCP Site) [³H]-MK-80166-
Dopamine Transporter (DAT)[³H]-WIN 35,4283795.7x lower
Noradrenaline Transporter (NET)[³H]-Nisoxetine84112.7x lower
Sigma 1 Receptor[³H]-Pentazocine6299.5x lower
Sigma 2 Receptor[³H]-(+)-Pentazocine72210.9x lower

Data sourced from a comprehensive study on the pharmacological properties of Ephenidine.[1]

Furthermore, in a broad screening panel of 41 other CNS receptors, including various serotonin (5-HT), dopamine (D), opioid (μ, κ, δ), and adrenergic (α, β) receptor subtypes, Ephenidine displayed less than 50% inhibition at a concentration of 10,000 nM. This indicates a very low affinity for these receptors, with Ki values exceeding 10,000 nM. This wide margin of selectivity underscores Ephenidine's preferential binding to the NMDA receptor.

Experimental Protocols

The determination of Ephenidine's binding affinities was primarily achieved through in vitro radioligand binding assays. These assays are a standard and reliable method for quantifying the interaction between a compound and its target receptor.

Radioligand Binding Assay for NMDA Receptors

A competitive radioligand binding assay was employed to determine the affinity of Ephenidine for the PCP site of the NMDA receptor.

  • Receptor Source: Rat forebrain membrane homogenates.

  • Radioligand: [³H]-MK-801, a high-affinity NMDA receptor channel blocker.

  • Assay Buffer: Tris-HCl buffer (pH 7.4).

  • Procedure:

    • A constant concentration of [³H]-MK-801 was incubated with the rat forebrain membranes in the presence of varying concentrations of Ephenidine.

    • The mixture was incubated to allow for competitive binding to reach equilibrium.

    • The bound and free radioligand were separated via rapid vacuum filtration through glass fiber filters.

    • The radioactivity trapped on the filters, representing the amount of [³H]-MK-801 bound to the NMDA receptors, was quantified using liquid scintillation counting.

    • The concentration of Ephenidine that inhibited 50% of the specific binding of [³H]-MK-801 (IC50) was determined.

    • The IC50 value was then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

CNS Receptor Panel Screening

A similar competitive binding assay format was utilized for the broader screening against a panel of 41 other CNS receptors. For each receptor, a specific radioligand known to bind with high affinity was used. The assays were conducted at a single high concentration of Ephenidine (10 µM) to determine the percent inhibition of radioligand binding. The low percentage of inhibition observed across this panel confirmed Ephenidine's lack of significant affinity for these other receptors.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the NMDA receptor signaling pathway and the general workflow of a competitive radioligand binding assay.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ephenidine Ephenidine Ion_Channel Ion Channel Ephenidine->Ion_Channel Blocks Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Signaling_Cascade Downstream Signaling Cascade Ca_Influx->Signaling_Cascade

Caption: NMDA Receptor Signaling and Ephenidine's Mechanism of Action.

Radioligand_Binding_Assay_Workflow Start Start: Prepare Reagents Prepare_Membranes Receptor Source (e.g., Brain Membranes) Start->Prepare_Membranes Prepare_Radioligand Radioligand ([³H]-Ligand) Start->Prepare_Radioligand Prepare_Competitor Unlabeled Competitor (Ephenidine) Start->Prepare_Competitor Incubation Incubate Receptor, Radioligand, and Competitor Prepare_Membranes->Incubation Prepare_Radioligand->Incubation Prepare_Competitor->Incubation Filtration Separate Bound and Free Ligand (Vacuum Filtration) Incubation->Filtration Quantification Quantify Bound Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Analysis

Caption: General Workflow of a Competitive Radioligand Binding Assay.

Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ephenidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods for the quantification of Ephenidine, a dissociative anesthetic and novel psychoactive substance (NPS). The selection of a robust and reliable analytical method is critical for forensic toxicology, clinical monitoring, and pharmaceutical research. This document outlines the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for Ephenidine analysis, supported by available experimental data. Detailed methodologies and a conceptual workflow for method cross-validation are also presented.

Data Presentation: A Comparative Analysis of Analytical Techniques

The following tables summarize the validation parameters for the quantification of Ephenidine and related compounds using GC-MS, LC-MS/MS, and HPLC-UV. It is important to note that these values are compiled from various studies and may not be directly comparable due to different experimental conditions and matrices.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Parameters

ParameterReported ValueMatrixReference
Limit of Detection (LOD) 9 – 20 ng/mLSeized solid samples[1]
Limit of Quantification (LOQ) 31 – 67 ng/mLSeized solid samples[1]
**Linearity (R²) **> 0.99Seized solid samples[1]
Precision (%RSD) < 15%Not Specified[2]
Accuracy (% Recovery) 85-115% (typical)Not Specified[2]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation Parameters

ParameterReported ValueMatrixReference
Limit of Detection (LOD) 0.01 ng/mLWhole Blood[3]
Limit of Quantification (LOQ) 0.05 ng/mLWhole Blood[3]
**Linearity (R²) **> 0.99Whole Blood[3]
Precision (%RSD) < 15%Whole Blood[3]
Accuracy (% Recovery) 85-115%Whole Blood[3]

Table 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method Validation Parameters

ParameterReported Value (for related compound 2-MXP)MatrixReference
Limit of Detection (LOD) 0.05 mg/LPost-mortem femoral blood[4]
Limit of Quantification (LOQ) 0.10 mg/LPost-mortem femoral blood[4]
**Linearity (R²) **Not SpecifiedPost-mortem femoral blood[4]
Precision (%RSD) < 6%Post-mortem femoral blood[4]
Accuracy (% Bias) < 6%Post-mortem femoral blood[4]

Experimental Protocols

The following are generalized experimental protocols for the quantification of Ephenidine based on commonly employed methodologies. Specific parameters should be optimized for individual laboratory conditions and matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Whole Blood):

  • To 1 mL of whole blood, add an internal standard (e.g., Ephenidine-d5).

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., n-butyl acetate) after basification with ammonium hydroxide.

  • Vortex and centrifuge the sample.

  • Transfer the organic layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

GC-MS Conditions:

  • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for Ephenidine and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation (Urine):

  • To 1 mL of urine, add an internal standard (e.g., Ephenidine-d5).

  • Dilute the sample with a suitable buffer (e.g., phosphate buffer, pH 6).

  • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

  • Wash the cartridge with water and methanol.

  • Elute the analyte with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for Ephenidine and the internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Sample Preparation (Plasma):

  • To 500 µL of plasma, add an internal standard.

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 220 nm.

Mandatory Visualization

Cross-Validation Workflow for Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods intended for the quantification of the same analyte.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Data Evaluation cluster_outcome Outcome define_acceptance Define Acceptance Criteria (%Difference, Statistical Tests) select_samples Select Incurred Samples (Spanning the analytical range) define_acceptance->select_samples prepare_qc Prepare QC Samples (Low, Mid, High Concentrations) select_samples->prepare_qc analyze_method_a Analyze Samples with Method A prepare_qc->analyze_method_a analyze_method_b Analyze Samples with Method B prepare_qc->analyze_method_b compare_results Compare Results analyze_method_a->compare_results analyze_method_b->compare_results statistical_analysis Statistical Analysis (Bland-Altman, t-test) compare_results->statistical_analysis acceptance_check Meet Acceptance Criteria? statistical_analysis->acceptance_check methods_equivalent Methods are Equivalent acceptance_check->methods_equivalent Yes investigate_discrepancy Investigate Discrepancy acceptance_check->investigate_discrepancy No

Caption: Workflow for cross-validation of two analytical methods.

Metabolic Pathway of Ephenidine

This diagram outlines the primary metabolic transformations of Ephenidine in the body. Understanding these pathways is crucial for identifying appropriate target analytes in biological matrices.[2]

EphenidineMetabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation Ephenidine Ephenidine N_Oxidation N-Oxidation Ephenidine->N_Oxidation N_Dealkylation N-Dealkylation Ephenidine->N_Dealkylation Hydroxylation_Benzyl Mono- and Bis-hydroxylation (Benzyl Ring) Ephenidine->Hydroxylation_Benzyl Hydroxylation_Phenyl Hydroxylation (Phenyl Ring) N_Dealkylation->Hydroxylation_Phenyl Methylation Methylation Hydroxylation_Benzyl->Methylation Glucuronidation Glucuronidation Hydroxylation_Benzyl->Glucuronidation Sulfation Sulfation Hydroxylation_Benzyl->Sulfation Hydroxylation_Phenyl->Glucuronidation Hydroxylation_Phenyl->Sulfation

Caption: Metabolic pathway of Ephenidine.[2]

References

A Comparative Analysis of the In Vivo Effects of Ephenidine and Phencyclidine (PCP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of Ephenidine and Phencyclidine (PCP), two dissociative anesthetics known for their potent N-methyl-D-aspartate (NMDA) receptor antagonism. While PCP has been extensively studied in preclinical models, in vivo data on Ephenidine remains limited. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the primary signaling pathways to facilitate a clearer understanding of their pharmacological profiles.

Pharmacological Profiles: A Tale of Two NMDA Receptor Antagonists

Both Ephenidine and Phencyclidine exert their primary effects by acting as non-competitive antagonists at the NMDA receptor, a key player in excitatory neurotransmission in the brain.[1][2] They bind to a site within the ion channel of the receptor, often referred to as the "PCP site," thereby blocking the influx of calcium ions.[1][3] This action disrupts normal glutamatergic signaling, leading to the characteristic dissociative, cognitive, and behavioral effects.

Ephenidine , a diarylethylamine, is a potent and selective NMDA receptor antagonist with a binding affinity (Ki) of 66.4 nM for the PCP site.[1][3] It also exhibits weaker affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and sigma receptors (σ1 and σ2), which may contribute to its overall pharmacological profile.[1][3]

Phencyclidine (PCP) , an arylcyclohexylamine, is also a potent non-competitive NMDA receptor antagonist.[2] In addition to its action on the NMDA receptor, PCP is known to inhibit the reuptake of dopamine, leading to increased dopaminergic signaling.[4] This dual action is thought to contribute to its complex behavioral effects, including psychotomimetic properties.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

TargetEphenidine[1][3]Phencyclidine
NMDA Receptor (PCP Site)66.4Data not available in a directly comparable format
Dopamine Transporter (DAT)379High affinity, but specific Ki varies across studies
Norepinephrine Transporter (NET)841Moderate affinity
Sigma 1 Receptor (σ1R)629High affinity
Sigma 2 Receptor (σ2R)722Moderate affinity

Note: Direct comparative in vivo studies on Ephenidine are scarce in the current scientific literature. The following sections on in vivo effects are therefore predominantly focused on the extensive data available for PCP.

In Vivo Behavioral Effects: Insights from Preclinical Models

Animal models are crucial for elucidating the in vivo effects of psychoactive compounds. The following sections summarize the known effects of PCP on locomotor activity, stereotypical behaviors, sensorimotor gating, and cognitive function. Due to the lack of published in vivo studies on Ephenidine, a direct comparison is not currently possible.

Locomotor Activity

PCP administration in rodents typically induces a biphasic effect on locomotor activity, characterized by an initial period of hyperactivity followed by a decrease in movement at higher doses, often accompanied by ataxia.

Table 2: Effects of Phencyclidine (PCP) on Locomotor Activity in Rodents

SpeciesDose Range (mg/kg)Route of AdministrationObserved Effects
Rat2 - 6Intraperitoneal (i.p.)Linear dose-dependent increase in locomotor activity.[5]
Rat8 - 10Intraperitoneal (i.p.)Decreased locomotor activity and increased ataxia.[5]
Stereotypical Behaviors

Stereotypies are repetitive, unvarying, and seemingly purposeless behaviors that are often induced by psychostimulants and dissociative drugs. PCP is known to induce a range of stereotypical behaviors in rodents.

Table 3: Effects of Phencyclidine (PCP) on Stereotypical Behaviors in Rats

Dose Range (mg/kg)Route of AdministrationObserved Stereotypies
2 - 6Intraperitoneal (i.p.)Dose-dependent increase in sniffing, head weaving, and turning.[5]
> 6Intraperitoneal (i.p.)More intense and prolonged stereotypies.[5]
Sensorimotor Gating (Prepulse Inhibition)

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent stronger stimulus (pulse). Deficits in PPI are observed in certain neuropsychiatric disorders and can be induced by NMDA receptor antagonists like PCP. While direct data for Ephenidine is unavailable, a study on the related diarylethylamines diphenidine and methoxphenidine showed significant inhibition of PPI in rats.[6]

Table 4: Effects of Phencyclidine (PCP) on Prepulse Inhibition (PPI) in Rodents

SpeciesDose (mg/kg)Route of AdministrationEffect on PPI
Rat1.5Intramuscular (i.m.)Significant disruption of PPI.[7]
Monkey0.12Intramuscular (i.m.)Significant disruption of PPI.[7]
Cognitive Function

NMDA receptors play a critical role in learning and memory. Antagonists like PCP are known to induce cognitive deficits in various tasks in animal models.

Table 5: Effects of Phencyclidine (PCP) on Cognitive Function in Rodents

Cognitive TaskSpeciesDose and RegimenObserved Deficit
Novel Object RecognitionRat5 mg/kg, i.p. (twice daily for 7 days)Impaired recognition memory.[2]
Attentional Set-ShiftingRat2 mg/kg, i.p. (twice daily for 7 days)Deficits in cognitive flexibility.[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vivo experiments cited in this guide.

Open Field Test for Locomotor Activity

Objective: To assess spontaneous locomotor activity and exploratory behavior.

Apparatus: A square or circular arena with high walls to prevent escape, equipped with an automated tracking system (e.g., infrared beams or video tracking).

Procedure:

  • Acclimatize the animal to the testing room for at least 30 minutes prior to the experiment.

  • Administer the test compound (e.g., PCP or vehicle) via the desired route (e.g., i.p. injection).

  • Place the animal in the center of the open field arena.

  • Record locomotor activity for a specified duration (e.g., 60 minutes).

  • Parameters measured include total distance traveled, time spent in different zones of the arena (center vs. periphery), and rearing frequency.

Assessment of Stereotypical Behavior

Objective: To quantify the intensity and nature of drug-induced stereotypical behaviors.

Procedure:

  • Following drug administration, place the animal in a transparent observation cage.

  • At predetermined time intervals (e.g., every 5 minutes for 60 minutes), observe the animal for a set period (e.g., 1 minute).

  • Score the presence and intensity of specific stereotypical behaviors using a rating scale. A common rating scale for PCP-induced stereotypy includes:

    • 0: Inactive

    • 1: Normal, active

    • 2: Hyperactive, rapid movements

    • 3: Continuous sniffing, head weaving

    • 4: Continuous turning

    • 5: Discontinuous turning with intermittent sniffing

    • 6: Continuous turning

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Objective: To measure sensorimotor gating.

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

Procedure:

  • Acclimatize the animal to the startle chamber for a brief period.

  • The test session consists of a series of trials:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Background noise only.

  • The startle amplitude is recorded for each trial.

  • PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory.

Procedure:

  • Habituation Phase: Allow the animal to explore an empty open field arena for a few minutes on consecutive days to reduce novelty-induced stress.

  • Familiarization Phase (T1): Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5 minutes).

  • Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour).

  • Test Phase (T2): Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

  • Record the time the animal spends exploring each object.

  • A preference for the novel object (spending significantly more time exploring it) indicates intact recognition memory. A discrimination index can be calculated: Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the primary signaling pathway of NMDA receptor antagonists and a typical experimental workflow for behavioral studies.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Channel Opening CaM Calmodulin (CaM) Ca_Influx->CaM PKC PKC Ca_Influx->PKC CaMKII CaMKII CaM->CaMKII Akt_mTOR Akt/mTOR Pathway CaMKII->Akt_mTOR PKC->Akt_mTOR CREB CREB Akt_mTOR->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Neurogenesis) CREB->Gene_Expression Ephenidine Ephenidine Ephenidine->NMDA_Receptor Antagonist PCP PCP PCP->NMDA_Receptor Antagonist

Caption: Simplified NMDA receptor signaling pathway antagonized by Ephenidine and PCP.

Behavioral_Workflow cluster_tests Examples of Behavioral Assays start Animal Acclimation drug_admin Drug Administration (Ephenidine, PCP, or Vehicle) start->drug_admin behavioral_test Behavioral Assay drug_admin->behavioral_test data_collection Data Collection (Automated/Manual) behavioral_test->data_collection locomotor Open Field Test behavioral_test->locomotor stereotypy Stereotypy Rating behavioral_test->stereotypy ppi Prepulse Inhibition behavioral_test->ppi cognition Novel Object Recognition behavioral_test->cognition data_analysis Data Analysis (Statistical Tests) data_collection->data_analysis results Results & Interpretation data_analysis->results

Caption: General experimental workflow for in vivo behavioral studies.

Conclusion

Phencyclidine has been extensively characterized in a variety of in vivo models, demonstrating robust effects on locomotor activity, stereotypy, sensorimotor gating, and cognitive function. These effects are primarily attributed to its action as an NMDA receptor antagonist and dopamine reuptake inhibitor. In contrast, while Ephenidine is known to be a potent NMDA receptor antagonist from in vitro studies, a significant gap exists in the scientific literature regarding its in vivo behavioral effects. The available data suggests a pharmacological profile similar to ketamine, predicting that Ephenidine would likely induce similar behavioral changes to PCP, such as hyperlocomotion, stereotypies, and cognitive deficits. However, without direct comparative studies, the precise nature and potency of these effects remain to be elucidated. Further in vivo research on Ephenidine is crucial to fully understand its pharmacological profile and to draw a comprehensive comparison with well-characterized compounds like PCP. This will be essential for researchers and drug development professionals seeking to understand the structure-activity relationships of diarylethylamines and their potential as research tools or therapeutic agents.

References

A Comparative Study of the Psychoactive Effects of Ephenidine and MXE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the psychoactive compounds Ephenidine and Methoxetamine (MXE), focusing on their pharmacological profiles and behavioral effects. The information is compiled from preclinical research to assist in understanding their mechanisms of action and potential applications in neuroscience and drug development.

Pharmacological Profile: A Tale of Two Dissociatives

Both Ephenidine and MXE are classified as dissociative anesthetics, primarily exerting their effects through antagonism of the N-methyl-D-aspartate (NMDA) receptor. However, their affinity for this primary target and their interactions with other neurotransmitter systems reveal key differences that likely underlie their distinct psychoactive profiles.

Ephenidine, a diarylethylamine, is a potent and selective NMDA receptor antagonist.[1][2][3][4] It acts at the phencyclidine (PCP) binding site within the NMDA receptor channel.[1][5] Beyond its primary target, Ephenidine also shows a modest affinity for dopamine and norepinephrine transporters, as well as sigma-1 and sigma-2 receptors.[1][3][4]

Methoxetamine (MXE), an arylcyclohexylamine, also functions as an NMDA receptor antagonist.[6] Research indicates that both the S- and R-enantiomers of MXE possess significant NMDA receptor affinity.[6] Furthermore, MXE has been shown to have an appreciable inhibitory effect on the serotonin transporter.[6]

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the available quantitative data on the binding affinities (Ki, in nM) of Ephenidine and MXE for various neuroreceptors and transporters. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

TargetEphenidine (Ki, nM)Methoxetamine (MXE) (Ki, nM)
NMDA Receptor (PCP site) 66.4[1][3][4][5]Significant affinity noted[6]
Dopamine Transporter (DAT) 379[1][3][4][5]-
Norepinephrine Transporter (NET) 841[1][3][4][5]-
Serotonin Transporter (SERT) -Appreciable inhibitory activity[6]
Sigma-1 Receptor 629[1][3][4][5]-
Sigma-2 Receptor 722[1][3][4][5]-

Psychoactive and Behavioral Effects: Preclinical Findings

Animal models provide valuable insights into the potential psychoactive effects of these compounds in humans. Studies have investigated their impact on locomotor activity and sensorimotor gating, a key function disrupted in psychosis.

In mice, the enantiomers of MXE have demonstrated differing behavioral profiles. While both S- and R-MXE exerted antidepressant-like effects, S-MXE induced hyperlocomotion and deficits in prepulse inhibition (PPI), a measure of sensorimotor gating. In contrast, R-MXE did not produce these effects, suggesting a potentially safer profile.[6]

While direct comparative behavioral studies between Ephenidine and MXE are limited, the known pharmacology of Ephenidine, particularly its interaction with dopamine and norepinephrine transporters, suggests it may also modulate locomotor activity.

Experimental Protocols

NMDA Receptor Binding Assay ([³H]MK-801)

This assay determines the binding affinity of a compound to the PCP site of the NMDA receptor.

Materials:

  • Rat brain membranes (source of NMDA receptors)

  • [³H]MK-801 (radioligand)

  • Test compound (e.g., Ephenidine, MXE)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glutamate and Glycine (to open the ion channel)

  • Non-specific binding control (e.g., high concentration of unlabeled MK-801)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In a reaction tube, combine the brain membranes, [³H]MK-801, glutamate, and glycine in the assay buffer.

  • Add varying concentrations of the test compound to different tubes. Include a control with no test compound and a control for non-specific binding.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 2 hours) to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value of the test compound using competitive binding analysis software.

Prepulse Inhibition (PPI) Test in Rodents

This test assesses sensorimotor gating, the ability to filter out irrelevant sensory information.

Apparatus:

  • A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

Procedure:

  • Acclimatize the animal (rat or mouse) to the startle chamber for a brief period with background white noise.

  • The test session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.

    • Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 70-85 dB) is presented shortly before the loud pulse.

    • No-stimulus trials: Only background noise is present.

  • The startle response is measured as the peak amplitude of the animal's flinch.

  • Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

  • Administer the test compound (e.g., Ephenidine, MXE) or vehicle to different groups of animals before the test session to assess its effect on PPI.

Visualizing the Mechanisms

NMDA Receptor Antagonism Signaling Pathway

NMDA_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Ephenidine_MXE Ephenidine / MXE Ephenidine_MXE->NMDA_Receptor Blocks Channel Behavioral_Workflow start Animal Acclimation grouping Random Assignment to Treatment Groups start->grouping vehicle Vehicle Control grouping->vehicle ephenidine Ephenidine (Dose Range) grouping->ephenidine mxe MXE (Dose Range) grouping->mxe behavioral_testing Behavioral Assays (e.g., Locomotor Activity, PPI) vehicle->behavioral_testing ephenidine->behavioral_testing mxe->behavioral_testing data_analysis Data Collection & Statistical Analysis behavioral_testing->data_analysis results Comparative Analysis of Psychoactive Effects data_analysis->results

References

Ephenidine's Potency in the Landscape of Dissociative Anesthetics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ephenidine, a diarylethylamine derivative, has emerged as a compound of interest within the class of dissociative anesthetics. Understanding its potency relative to other well-characterized dissociatives is crucial for preclinical research and potential therapeutic development. This guide provides an objective comparison of Ephenidine's potency with other notable dissociative anesthetics, supported by experimental data from in vitro and electrophysiological studies.

Comparative Potency at the NMDA Receptor and Other Targets

The primary mechanism of action for Ephenidine and other dissociative anesthetics is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. The binding affinity of a compound for a receptor is a key indicator of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of a ligand that will occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value signifies a higher binding affinity and, generally, greater potency.

The following table summarizes the in vitro binding affinities (Ki in nM) of Ephenidine and other dissociative anesthetics for the PCP site on the NMDA receptor, as well as for other relevant neuronal targets such as the dopamine transporter (DAT), norepinephrine transporter (NET), and sigma receptors (σ1 and σ2).

CompoundNMDA Receptor (PCP Site) Ki (nM)Dopamine Transporter (DAT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)Sigma-1 Receptor (σ1) Ki (nM)Sigma-2 Receptor (σ2) Ki (nM)
Ephenidine 66.4[1]379[1]841[1]629[1]722[1]
Phencyclidine (PCP) 59[2]>10,000[2]>10,000[2]>10,000[2]136[2]
Ketamine ~324-659>10,000>10,000--
Diphenidine 18 - 39[3]230 - 317[3]-290[3]193[3]
Methoxphenidine (2-MXP) 36 - 170[4]2915 - 4800[4]6900[4]124[4]508[4]

Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values from the cited literature.

From this data, it is evident that Ephenidine possesses a high affinity for the NMDA receptor, comparable to that of PCP and significantly higher than that of Ketamine. Its potency at the NMDA receptor is a primary determinant of its dissociative effects. Furthermore, Ephenidine displays a broader pharmacological profile with moderate affinity for monoamine transporters and sigma receptors, which may contribute to its unique subjective effects compared to other dissociatives.

Electrophysiological studies further corroborate the in vitro binding data. A study on rat hippocampal slices established a rank order of potency for the inhibition of NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) as follows: MK-801 > PCP > Diphenidine > 3-MXP > 2-MXP > Ketamine > Memantine[3]. While Ephenidine was not included in this specific comparison, its high NMDA receptor affinity suggests a potency greater than Ketamine.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity ([³H]MK-801 Binding)

This assay determines the binding affinity of a test compound (e.g., Ephenidine) to the PCP site of the NMDA receptor by measuring its ability to displace a radiolabeled ligand, [³H]MK-801.

Materials:

  • Rat forebrain membrane homogenate (source of NMDA receptors)

  • [³H]MK-801 (radioligand)

  • Test compound (e.g., Ephenidine) at various concentrations

  • Non-specific binding control (e.g., 10 µM unlabeled MK-801)

  • Incubation buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat forebrains in cold buffer and centrifuge to pellet the membranes containing the receptors. Resuspend the pellet in fresh buffer.

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]MK-801 (e.g., 5 nM), and varying concentrations of the test compound. For determining non-specific binding, a separate set of tubes will contain the membrane preparation, [³H]MK-801, and a high concentration of unlabeled MK-801.

  • Equilibration: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 180 minutes).

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)

This technique measures the strength of synaptic transmission in brain slices and is used to assess the inhibitory effect of compounds on NMDA receptor function.

Materials:

  • Rat hippocampal slices

  • Artificial cerebrospinal fluid (aCSF)

  • Stimulating electrode

  • Recording electrode

  • Amplifier and data acquisition system

  • Test compound (e.g., Ephenidine)

Procedure:

  • Slice Preparation: Prepare acute hippocampal slices from a rat brain and maintain them in oxygenated aCSF.

  • Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Baseline Recording: Evoke fEPSPs by delivering electrical stimuli at a low frequency (e.g., 0.05 Hz) and record a stable baseline for at least 20-30 minutes.

  • Drug Application: Perfuse the slice with aCSF containing the test compound at a known concentration.

  • Recording of Drug Effect: Continue to record fEPSPs in the presence of the drug to observe its effect on synaptic transmission. The percentage inhibition of the fEPSP slope is calculated relative to the baseline.

  • Data Analysis: Compare the magnitude of fEPSP inhibition across different concentrations of the test compound to determine its potency.

Visualizations

Experimental_Workflow_Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare Rat Brain Membrane Homogenate Incubation 4. Incubate Membrane, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep 2. Prepare [3H]MK-801 (Radioligand) Radioligand_Prep->Incubation Test_Compound_Prep 3. Prepare Test Compound (e.g., Ephenidine) Dilutions Test_Compound_Prep->Incubation Filtration 5. Separate Bound from Free Ligand via Filtration Incubation->Filtration Counting 6. Measure Radioactivity with Scintillation Counter Filtration->Counting Data_Processing 7. Calculate Specific Binding Counting->Data_Processing Curve_Fitting 8. Generate Competition Curve (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation 9. Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 Ephenidine Ephenidine Ephenidine->NMDA_Receptor Blocks Channel Pore Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Channel Opening CaM Calmodulin (CaM) Ca_Influx->CaM CaMKII CaMKII Activation CaM->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression

Caption: Simplified NMDA receptor signaling pathway.

References

A Comparative Guide to Ephenidine Metabolism Across Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of ephenidine, a dissociative anesthetic, across different animal models. Understanding the species-specific metabolism of this compound is crucial for the preclinical assessment of its efficacy and safety, and for the extrapolation of these findings to humans. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic transformations to aid in drug development and toxicological studies.

Executive Summary

Ephenidine undergoes extensive metabolism that varies significantly across different animal species. The primary metabolic routes include N-dealkylation, hydroxylation of the aromatic rings, and subsequent conjugation reactions. While rats have been the most studied model, exhibiting a wide range of phase I and phase II metabolites, data in other species such as mice and non-human primates remains limited. This guide compiles the available data to highlight these species-specific differences, which are critical for selecting the appropriate animal model for further non-clinical investigations.

Comparative Metabolic Pathways

The metabolism of ephenidine primarily involves a series of enzymatic reactions aimed at increasing its polarity to facilitate excretion. The major identified pathways are:

  • N-dealkylation: The removal of the ethyl group from the nitrogen atom.

  • Hydroxylation: The addition of hydroxyl groups to the benzyl and phenyl rings.

  • Oxidation: Further oxidation of hydroxylated metabolites.

  • Conjugation: Glucuronidation and sulfation of hydroxylated metabolites to form more water-soluble compounds.

The following diagram illustrates the generalized metabolic pathway of ephenidine.

Ephenidine_Metabolism Ephenidine Ephenidine N_deethyl_ephenidine N-deethyl-ephenidine Ephenidine->N_deethyl_ephenidine N-dealkylation Hydroxy_ephenidine Hydroxy-ephenidine (on benzyl or phenyl ring) Ephenidine->Hydroxy_ephenidine Hydroxylation Dihydroxy_ephenidine Dihydroxy-ephenidine Hydroxy_ephenidine->Dihydroxy_ephenidine Hydroxylation Conjugates Glucuronide and Sulfate Conjugates Hydroxy_ephenidine->Conjugates Glucuronidation/ Sulfation Hydroxy_methoxy_ephenidine Hydroxy-methoxy-ephenidine Dihydroxy_ephenidine->Hydroxy_methoxy_ephenidine Methylation Dihydroxy_ephenidine->Conjugates Glucuronidation/ Sulfation

Figure 1: Generalized metabolic pathway of ephenidine.
Species-Specific Variations

While the general pathways are conserved, the extent to which each pathway contributes to the overall metabolism of ephenidine differs between species.

Rats: Studies in rats have shown that ephenidine is extensively metabolized. The major metabolic pathways include N-dealkylation, mono- and bis-hydroxylation of the benzyl ring, and hydroxylation of the phenyl ring following N-dealkylation. These hydroxylated metabolites are then subject to methylation, glucuronidation, and sulfation[1].

Non-human Primates: There is a significant lack of data on the metabolism of ephenidine in non-human primates. General principles of drug metabolism suggest that primates are often more predictive of human metabolism than rodents due to closer phylogenetic relationships and similarities in drug-metabolizing enzymes[4][5]. However, without specific studies on ephenidine, this remains an assumption.

Quantitative Data Summary

The following tables summarize the available quantitative data on ephenidine and its metabolites. Due to the limited availability of direct comparative studies, data from different sources are presented.

Table 1: In Vitro Metabolic Stability of a Structurally Related Compound (N-ethyl pentedrone) in Liver Microsomes [2]

Animal ModelElimination Half-life (t½, min)In Vitro Intrinsic Clearance (Clint, in vitro, µL/min/mg)In Vivo Intrinsic Clearance (Clint, in vivo, mL/min/kg)
Rat12.1229128
Mouse18714.858.3
Human7703.63.7

Note: This data is for N-ethyl pentedrone and is included to illustrate potential species differences in the metabolism of structurally related compounds.

Table 2: Identified Metabolites of Ephenidine in Rat Urine [1]

MetaboliteMetabolic Reaction
N-deethyl-ephenidineN-dealkylation
N-deethyl-hydroxy-ephenidineN-dealkylation, Hydroxylation
Hydroxy-ephenidineHydroxylation
Hydroxy-methoxy-ephenidineHydroxylation, Methylation
Glucuronide and Sulfate ConjugatesGlucuronidation, Sulfation

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of metabolic studies. Below are generalized methodologies based on published studies of ephenidine and related compounds.

In Vivo Metabolism Study in Rats

A typical workflow for an in vivo metabolism study in rats is depicted below.

in_vivo_workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase DrugAdmin Drug Administration (e.g., oral gavage) Housing Housing in Metabolism Cages DrugAdmin->Housing Collection Urine and Feces Collection (e.g., over 24-48h) Housing->Collection Enzymatic Enzymatic Hydrolysis (to cleave conjugates) Collection->Enzymatic Extraction Liquid-Liquid or Solid-Phase Extraction Enzymatic->Extraction Derivatization Derivatization (for GC-MS analysis) Extraction->Derivatization LCMS LC-HR-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis and Metabolite Identification GCMS->Data LCMS->Data

Figure 2: Experimental workflow for in vivo metabolism studies.

1. Animal Dosing and Sample Collection:

  • Animals: Male Wistar rats are typically used.

  • Drug Administration: Ephenidine is administered at a specific dose (e.g., 0.3 mg/kg body weight), often via oral gavage[1].

  • Housing and Collection: Rats are housed individually in metabolism cages that allow for the separate collection of urine and feces over a defined period (e.g., 24 or 48 hours)[1].

2. Sample Preparation:

  • Enzymatic Hydrolysis: To analyze conjugated metabolites, urine samples are often treated with β-glucuronidase/arylsulfatase to cleave the glucuronide and sulfate groups[1].

  • Extraction: Metabolites are extracted from the biological matrix using either liquid-liquid extraction (LLE) with an appropriate organic solvent or solid-phase extraction (SPE) with a suitable cartridge.

  • Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, polar functional groups of the metabolites are derivatized (e.g., acetylation, silylation) to increase their volatility and thermal stability[1].

3. Analytical Instrumentation:

  • GC-MS: Gas chromatography coupled with mass spectrometry is a standard technique for the separation and identification of volatile and thermally stable metabolites[1].

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry (especially high-resolution mass spectrometry, HR-MS) is a powerful tool for the analysis of a wider range of metabolites, including those that are not amenable to GC-MS[1].

In Vitro Metabolism Study using Liver Microsomes

The following diagram outlines the typical steps in an in vitro metabolism study.

in_vitro_workflow Microsomes Liver Microsomes (Rat, Mouse, Primate) Incubation Incubation with Ephenidine and NADPH-generating system Microsomes->Incubation Quenching Reaction Quenching (e.g., with cold acetonitrile) Incubation->Quenching Centrifugation Centrifugation to remove protein Quenching->Centrifugation Analysis LC-MS/MS Analysis of supernatant Centrifugation->Analysis

Figure 3: Experimental workflow for in vitro metabolism studies.

1. Incubation:

  • Liver microsomes from the selected animal species (e.g., rat, mouse, non-human primate) are incubated with ephenidine at a specific concentration.

  • The reaction is initiated by the addition of an NADPH-generating system, which is required for the activity of cytochrome P450 enzymes[2].

2. Reaction Termination and Sample Preparation:

  • The reaction is stopped at various time points by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • The samples are then centrifuged, and the supernatant containing the metabolites is collected for analysis.

3. Analysis:

  • The supernatant is analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.

  • The rate of disappearance of the parent drug is used to calculate metabolic stability parameters like half-life and intrinsic clearance[2].

Conclusion and Future Directions

The current body of research provides a foundational understanding of ephenidine metabolism, with the most comprehensive data available for the rat model. The primary metabolic pathways involve N-dealkylation, hydroxylation, and conjugation. However, a significant data gap exists for other important preclinical models, particularly mice and non-human primates.

For a more robust preclinical to clinical translation, future research should focus on:

  • Conducting in vivo and in vitro metabolism studies of ephenidine in mice and non-human primates. This will allow for a direct comparison of metabolic profiles and help in the selection of the most appropriate animal model for predicting human metabolism.

  • Performing quantitative analysis of the major metabolites in each species. This will provide crucial information on the relative importance of different metabolic pathways and help in assessing the potential for the formation of active or toxic metabolites.

  • Identifying the specific cytochrome P450 isozymes involved in ephenidine metabolism. This will aid in predicting potential drug-drug interactions.

By addressing these knowledge gaps, the scientific community can build a more complete picture of ephenidine's metabolic fate, ultimately leading to a more informed assessment of its pharmacological and toxicological properties.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Handling Ephenidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ephenidine hydrochloride, a substance intended for research use only. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), its toxicological properties have not been thoroughly investigated. Therefore, adherence to standard precautionary measures for handling chemicals is crucial.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to personal protection and engineering controls is recommended to minimize exposure.

Engineering Controls:

  • Ventilation: Use in an area with adequate ventilation. If dusts are generated, a local exhaust ventilation system should be employed.

Personal Protective Equipment:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection:

    • Gloves: Impermeable and resistant gloves are necessary. Due to a lack of specific testing data for this compound, selecting a glove material requires careful consideration of general chemical resistance. Nitrile rubber gloves are a common choice for handling various chemicals.[2] It is recommended to wear two pairs of gloves when compounding, administering, and disposing of the substance.[3]

    • Clothing: Wear appropriate protective clothing to prevent skin exposure.[1] A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[3]

  • Respiratory Protection: Under normal use conditions where dust is not generated, respiratory protection is not typically required.[1][4] However, if dusts are generated, a particle filter (such as a P1 or N95 respirator) should be used.[1]

A summary of recommended PPE is provided in the table below.

Area of Protection Personal Protective Equipment Specification
Eyes/Face Safety glasses or gogglesShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hands Impermeable glovesNitrile rubber is a suggested material. Double gloving is recommended.[2][3]
Body Protective clothing/GownLint-free, low-permeability fabric with a solid front and long sleeves.[3]
Respiratory Particle filter respiratorRecommended when dusts are generated.

Operational and Disposal Plans

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety practices.[1][2]

  • Avoid the formation and inhalation of dust.[1]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • The recommended storage temperature is -20°C.

  • Avoid strong oxidizing agents, strong bases, and strong acids as they are incompatible materials.[5]

Spill Management:

  • Evacuate: Evacuate the area and ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains.

  • Clean-up:

    • Wear appropriate PPE.

    • For dry spills, sweep up or vacuum the material and place it in a suitable container for disposal. Avoid generating dust.[5]

    • Clean the spill surface thoroughly to remove any residual contamination.[5]

Disposal:

  • Dispose of waste material in accordance with national and local regulations.

  • Do not mix with other waste.

  • For non-regulated substances that are not on a specific "flush list," the FDA recommends the following procedure for household disposal:

    • Remove the substance from its original container.

    • Mix it with an unappealing substance such as dirt, cat litter, or used coffee grounds.[6]

    • Place the mixture in a sealed plastic bag or other container to prevent leakage.[6][7]

    • Dispose of the container in the household trash.[6]

  • Scratch out all personal information on the label of the empty container before recycling or disposing of it.[6]

Emergency Procedures

In the event of exposure, follow these first-aid measures:

Exposure Route First-Aid Measures
Inhalation Move the person to fresh air. If they feel unwell, consult a doctor.[4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower.
Eye Contact Rinse opened eye for several minutes under running water. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]
Ingestion If symptoms persist, consult a doctor. Make the victim drink water (two glasses at most).[4]

Fire Safety:

  • This compound is not flammable.[4]

  • In case of a fire involving this substance, use extinguishing media appropriate for the surrounding environment, such as dry chemical, CO2, water spray, or alcohol-resistant foam.[1]

  • Firefighters should wear a self-contained breathing apparatus and full protective gear.[1]

  • Hazardous decomposition products under fire conditions may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[1][5]

Below is a workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_emergency Emergency Procedures a Assess Risks b Review SDS a->b c Don Appropriate PPE (Gloves, Gown, Goggles) b->c d Weigh/Handle in Vented Enclosure c->d k Spill c->k l Exposure c->l e Avoid Dust Generation d->e f Store at -20°C e->f g Dispose of Waste per Local Regulations f->g h Clean Work Area g->h i Doff PPE h->i j Wash Hands i->j m Evacuate & Ventilate k->m o Follow First-Aid Measures l->o n Contain & Clean Up m->n p Seek Medical Attention o->p

Safe Handling Workflow for this compound

References

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Ephenidine hydrochloride
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Reactant of Route 2
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。